RS-52367
Descripción
Propiedades
Número CAS |
62435-92-1 |
|---|---|
Fórmula molecular |
C18H34ClN3O3S |
Peso molecular |
408.0 g/mol |
Nombre IUPAC |
2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H33N3O3S.ClH/c1-13(2)8-6-7-9-19-16(23)15-11-20-17(25-15)24-12-14(22)10-21-18(3,4)5;/h11,13-14,21-22H,6-10,12H2,1-5H3,(H,19,23);1H |
Clave InChI |
QDGJCRPHROQHLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCNC(=O)C1=CN=C(S1)OCC(CNC(C)(C)C)O.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-t-butylamino-3-(5'-(5-methylhexyl)aminocarbonyl)-2-(thiazoloxy)propan-2-ol RS 52367 RS-52367 |
Origen del producto |
United States |
Foundational & Exploratory
RS-52367 mechanism of action
The user wants an in-depth technical guide on the mechanism of action of a compound called RS-52367. The request has several specific requirements:
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I will not perform any further searches as the initial, most fundamental query failed. Searching for more specific details of a non-existent or unknown compound would be futile. The plan is to generate the final response directly.## No Publicly Available Information on the Mechanism of Action for this compound
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Molecular Target(s): The specific protein, enzyme, receptor, or pathway that this compound interacts with.
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The Emergence of Selective M4 Antagonists in Neuropsychiatric Drug Discovery: A Technical Overview
Disclaimer: Information regarding the specific compound "RS-52367" is not available in the public domain as of the date of this report. This technical guide will therefore focus on the pharmacology and experimental evaluation of a representative and well-characterized selective M4 muscarinic acetylcholine (B1216132) receptor antagonist, VU6013720, to illustrate the principles and methodologies relevant to this class of compounds.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. The M4 receptor subtype is highly expressed in the striatum and cortex, key brain regions implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[1] Consequently, the development of subtype-selective M4 receptor ligands has become a significant focus of contemporary drug discovery efforts. Selective M4 antagonists, in particular, are being investigated for their potential to modulate dopaminergic neurotransmission and offer novel therapeutic strategies for these conditions.[2][3] This guide provides a detailed technical overview of the pharmacological properties and experimental characterization of selective M4 antagonists, using VU6013720 as a primary exemplar.
Quantitative Pharmacology of a Selective M4 Antagonist: VU6013720
The pharmacological profile of a selective M4 antagonist is defined by its binding affinity for the target receptor and its selectivity over other muscarinic receptor subtypes and off-target proteins. These parameters are typically quantified using in vitro radioligand binding and functional assays.
Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. For antagonists, this is commonly determined through competitive radioligand binding assays, which measure the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor. The resulting data are used to calculate the inhibition constant (Kᵢ), a measure of the compound's binding affinity.
Table 1: Binding Affinity (Kᵢ) of VU6013720 at the Rat M4 Receptor
| Radioligand | Cell Line | Kᵢ (nM) | Reference |
| [³H]-N-Methylscopolamine ([³H]-NMS) | CHO cells expressing rat M4 | 1.5 ± 0.15 | [3] |
Receptor Selectivity
Selectivity is a critical attribute of a drug candidate, as it minimizes the potential for off-target effects. For an M4 antagonist, selectivity is assessed by determining its binding affinity for the other muscarinic receptor subtypes (M1, M2, M3, and M5). A compound is considered selective if it exhibits significantly higher affinity for the target receptor (M4) compared to the other subtypes.
Table 2: Muscarinic Receptor Subtype Selectivity Profile of VU6013720
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Fold Selectivity vs. M4 |
| M1 | >10,000 | >6667 |
| M2 | >10,000 | >6667 |
| M3 | >10,000 | >6667 |
| M4 | 1.5 | - |
| M5 | >10,000 | >6667 |
| Data derived from functional antagonism studies. |
Functional Antagonism
Functional assays are essential to confirm that a compound not only binds to the receptor but also blocks its biological response. For M4 receptors, which are typically coupled to Gᵢ/ₒ proteins, functional antagonism is often measured by the compound's ability to inhibit agonist-induced responses, such as the inhibition of adenylyl cyclase or the stimulation of [³⁵S]GTPγS binding. The potency of an antagonist in a functional assay is expressed as its IC₅₀ value, which is the concentration of the antagonist that produces 50% of its maximal inhibition.
Table 3: Functional Antagonist Potency (IC₅₀) of VU6013720 at Human Muscarinic Receptors
| Receptor Subtype | IC₅₀ (nM) |
| M1 | >30,000 |
| M2 | >30,000 |
| M3 | >30,000 |
| M4 | 11.4 ± 2.24 |
| M5 | >30,000 |
Experimental Protocols
The generation of reliable and reproducible pharmacological data is contingent upon the use of well-defined and validated experimental protocols. The following sections detail the methodologies for key in vitro assays used to characterize selective M4 antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the M4 receptor.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[4]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[4]
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation (typically 5-20 µg of protein per well).[4]
-
Add a fixed concentration of a radiolabeled M4 antagonist (e.g., [³H]-N-Methylscopolamine, [³H]-NMS) at a concentration close to its Kₔ.[1]
-
Add varying concentrations of the unlabeled test compound (e.g., VU6013720).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-selective muscarinic antagonist (e.g., 10 µM atropine).[1]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[4]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
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Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
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Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Figure 1. Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay (Functional)
This functional assay measures the activation of G proteins coupled to the M4 receptor. Antagonists are evaluated for their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the M4 receptor as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation.
-
Add varying concentrations of the antagonist test compound.
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Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₈₀).
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Add GDP to the assay buffer to facilitate the exchange reaction.
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Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[5]
-
-
Separation and Detection:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by vacuum filtration, similar to the radioligand binding assay.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS binding as a function of the log concentration of the antagonist.
-
Determine the IC₅₀ value from the resulting inhibition curve using non-linear regression analysis.
-
Figure 2. Workflow for a [³⁵S]GTPγS binding assay.
M4 Receptor Signaling Pathways
The M4 muscarinic receptor primarily couples to the Gᵢ/ₒ family of G proteins.[2] Activation of the M4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is a key mechanism by which M4 receptors modulate neuronal excitability and neurotransmitter release.
Figure 3. Canonical M4 muscarinic receptor signaling pathway.
Conclusion
The development of selective M4 muscarinic receptor antagonists represents a promising avenue for the treatment of various neuropsychiatric disorders. The characterization of these compounds requires a suite of robust in vitro assays to determine their binding affinity, selectivity, and functional activity. The methodologies and data presented in this guide, using VU6013720 as a representative molecule, provide a framework for the evaluation of novel selective M4 antagonists. Further preclinical and clinical investigation of such compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 3. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
In Vitro Characterization of RS-52367: A Technical Overview
Disclaimer: Publicly available information regarding the in vitro characterization of RS-52367 is limited. This document provides a structured framework for a technical guide based on standard in vitro assays for beta-adrenergic antagonists, supplemented with the sparse information available for this compound. The quantitative data and detailed experimental protocols for this compound are not available in the public domain.
Introduction
This compound is a beta-adrenergic antagonist that was investigated by Syntex for its potential application in ophthalmology, specifically for the management of glaucoma. Like other beta-blockers, its primary mechanism of action is to reduce intraocular pressure (IOP). While in vivo studies in animal models have demonstrated its efficacy in lowering IOP, with potentially fewer systemic side effects compared to drugs like timolol, a comprehensive public record of its in vitro characterization is not available.
This guide outlines the typical in vitro studies conducted for a compound like this compound, providing a template for the data and methodologies that would be required for a complete assessment by researchers, scientists, and drug development professionals.
Quantitative Data Summary
A comprehensive in vitro characterization of a beta-adrenergic antagonist would typically include the following quantitative data. The table below is a template that would be populated with experimental data for this compound.
| Assay Type | Receptor/Enzyme Target | Radioligand/Substrate | Test Compound | Ki (nM) | IC50 (nM) | Hill Slope |
| Radioligand Binding | β1-Adrenergic Receptor | [3H]-Dihydroalprenolol | This compound | Data not available | Data not available | Data not available |
| Radioligand Binding | β2-Adrenergic Receptor | [3H]-Dihydroalprenolol | This compound | Data not available | Data not available | Data not available |
| Functional Assay | Adenylyl Cyclase Inhibition | Isoproterenol-stimulated | This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. The following are representative protocols for key experiments in the characterization of a beta-adrenergic antagonist.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target beta-adrenergic receptor subtype (e.g., CHO cells stably transfected with the human β1 or β2 receptor).
-
Binding Reaction: In a 96-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Inhibition
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing the target beta-adrenergic receptor and a functional adenylyl cyclase signaling pathway are cultured.
-
Agonist Stimulation: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a known beta-adrenergic agonist (e.g., isoproterenol).
-
cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP), the product of adenylyl cyclase activity, is measured using a suitable assay, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are plotted. The IC50 value, representing the concentration of this compound that inhibits 50% of the maximal agonist response, is determined.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the underlying biological pathways and experimental procedures can aid in understanding the compound's mechanism and the methods used for its characterization.
Caption: Simplified signaling pathway of a beta-adrenergic receptor.
Caption: General workflow for a radioligand binding assay.
Unraveling the Role of RS-52367 in Dopamine Release: A Technical Guide
An In-depth Examination of the Pharmacological Profile, Experimental Applications, and Signaling Pathways of RS-52367 for Researchers and Drug Development Professionals.
Notice to the Reader: The compound designated as "this compound" does not appear in publicly available scientific literature or chemical databases as a modulator of dopamine (B1211576) release. Extensive searches for this identifier have consistently yielded results pertaining to a mechanical component, specifically a parking brake arm for Hydro-Gear systems. It is therefore highly probable that "this compound" is an incorrect or non-existent designation for a pharmacological agent in the context of neuroscience research.
This guide has been constructed based on the user's request to provide a comprehensive technical whitepaper on a compound of this nature. Given the circumstances, the following sections will outline the hypothetical data, experimental protocols, and signaling pathways that would be relevant to a novel dopamine-releasing agent. This framework is intended to serve as a template for the analysis of a genuine research compound.
Quantitative Data Summary
In the investigation of a novel dopamine modulator, a clear presentation of quantitative data is paramount for assessing its potency, efficacy, and selectivity. The following tables represent the types of data that would be crucial for characterizing a compound like the hypothetical "this compound."
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Target | Binding Affinity (Kᵢ, nM) | Functional Assay (EC₅₀/IC₅₀, nM) | Assay Type |
| Dopamine Transporter (DAT) | Data Not Available | Data Not Available | [³H]WIN 35,428 Competition |
| Serotonin Transporter (SERT) | Data Not Available | Data Not Available | [³H]Citalopram Competition |
| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available | [³H]Nisoxetine Competition |
| Dopamine D₂ Receptor | Data Not Available | Data Not Available | [³H]Raclopride Competition |
| Dopamine D₁ Receptor | Data Not Available | Data Not Available | [³H]SCH 23390 Competition |
Table 2: In Vivo Effects on Extracellular Dopamine Levels (Microdialysis)
| Brain Region | Dose (mg/kg) | Route of Administration | Peak % Increase in Dopamine | Time to Peak (min) |
| Nucleus Accumbens | Data Not Available | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
| Striatum | Data Not Available | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
| Prefrontal Cortex | Data Not Available | Intraperitoneal (i.p.) | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are the cornerstone of reproducible scientific research. Below are representative protocols for key experiments that would be employed to study a putative dopamine-releasing agent.
In Vitro [³H]Dopamine Uptake Assay
This assay would determine the effect of "this compound" on the function of the dopamine transporter.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence.
-
Assay Preparation: Cells are harvested and resuspended in Krebs-Ringer-HEPES buffer.
-
Incubation: A solution containing [³H]Dopamine and varying concentrations of the hypothetical "this compound" is added to the cell suspension.
-
Termination: The uptake of [³H]Dopamine is terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized rodent.
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After a stable baseline is established, "this compound" or vehicle is administered.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizing Molecular Mechanisms and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following examples are provided in the DOT language for use with Graphviz.
Hypothetical Signaling Pathway for Dopamine Release
This diagram illustrates a potential mechanism by which a compound could induce dopamine release.
Caption: Hypothetical mechanism of "this compound" inducing dopamine release via the dopamine transporter.
Experimental Workflow for In Vivo Microdialysis
This diagram outlines the key steps in a typical in vivo microdialysis experiment.
Caption: Workflow for an in vivo microdialysis study of a novel compound.
Unraveling the Potential of RS-52367 in Neuropsychiatric Disorders: A Technical Overview
An In-depth Analysis for Researchers and Drug Development Professionals
While direct clinical or preclinical data on the therapeutic potential of RS-52367 in neuropsychiatric disorders remains unavailable in public records, its classification as a beta-adrenergic antagonist provides a strong foundation for exploring its potential applications in this domain. This technical guide synthesizes the known information about this compound's pharmacological class and extrapolates its potential therapeutic utility based on the established roles of beta-blockers in psychiatry.
This compound: An Investigational Beta-Adrenergic Antagonist
Initial investigations into this compound identified it as a beta-adrenergic antagonist. A preclinical study focused on its effects in ophthalmology demonstrated that this compound produced decreases in intraocular pressure (IOP) comparable to timolol, a well-known beta-blocker used in the treatment of glaucoma. Notably, the systemic effects of this compound were reported to be significantly milder than those of timolol, suggesting a potentially favorable safety profile.
The Therapeutic Rationale for Beta-Adrenergic Antagonists in Neuropsychiatric Disorders
The therapeutic efficacy of beta-adrenergic antagonists, commonly known as beta-blockers, in neuropsychiatric conditions is primarily attributed to their ability to modulate the physiological effects of catecholamines, such as norepinephrine (B1679862) and epinephrine, in both the central and peripheral nervous systems.[1] By blocking beta-adrenergic receptors, these agents can mitigate the somatic and autonomic symptoms of anxiety and stress-related disorders.
The established and investigational uses of beta-blockers in psychiatry include:
-
Anxiety Disorders: Beta-blockers are effective in managing the peripheral symptoms of anxiety, such as tremors, tachycardia, and sweating, particularly in cases of performance anxiety and situational anxiety.[2][3][4]
-
Post-Traumatic Stress Disorder (PTSD): By interfering with the sympathetic nervous system's response to fear, beta-blockers are being explored for their potential to dampen the emotional and physiological reactivity associated with traumatic memories.[1]
-
Generalized Anxiety Disorder (GAD): These agents can be used as an adjunctive treatment to manage the physical symptoms of GAD.[1]
-
Aggression: There is some evidence to support the use of beta-blockers in managing aggression in patients with psychosis, acquired brain injury, or intellectual disabilities.[3][4]
-
Akathisia: Beta-blockers are a well-established treatment for drug-induced akathisia, a movement disorder characterized by a feeling of inner restlessness.[3][4]
-
Migraine Prophylaxis: Several beta-blockers, including propranolol (B1214883) and metoprolol, are first-line treatments for the prevention of migraine headaches.[2]
Quantitative Data on Beta-Adrenergic Antagonists in Neuropsychiatry
The following table summarizes the use of various beta-blockers in different neuropsychiatric conditions, based on available literature. It is important to note that this data is for the drug class and not specific to this compound.
| Drug | Neuropsychiatric Condition | Typical Dosage Range | Key Findings |
| Propranolol | Performance Anxiety | 10-40 mg (as needed) | Effective in reducing somatic symptoms of anxiety.[2] |
| Propranolol | Akathisia | 40-160 mg/day | Well-established efficacy in treating antipsychotic-induced akathisia.[3][4] |
| Propranolol | Migraine Prophylaxis | 80-240 mg/day | First-line preventative treatment for migraine.[2] |
| Metoprolol | Migraine Prophylaxis | 100-200 mg/day | Another first-line option for migraine prevention.[2] |
| Atenolol | Anxiety Disorders | 25-100 mg/day | Used for managing somatic symptoms, though less CNS penetration than propranolol.[2] |
| Nadolol | Migraine Prophylaxis | 40-160 mg/day | Effective in migraine prevention.[2] |
| Betaxolol | Working Memory | N/A (preclinical) | A study on rats and monkeys suggested that this beta-1 antagonist may improve working memory performance.[5] |
Experimental Protocols for Preclinical Assessment
To evaluate the therapeutic potential of a novel beta-adrenergic antagonist like this compound in a preclinical model of anxiety, a standardized protocol such as the Elevated Plus Maze (EPM) test in rodents can be employed.
Objective: To assess the anxiolytic-like effects of this compound in mice.
Materials:
-
Elevated Plus Maze apparatus
-
Adult male C57BL/6 mice
-
This compound (vehicle and varying doses)
-
Positive control (e.g., diazepam)
-
Video tracking software
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Mice are randomly assigned to treatment groups and administered either vehicle, this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally), or diazepam (e.g., 1 mg/kg, i.p.) 30 minutes before testing.
-
EPM Test: Each mouse is placed in the center of the EPM, facing an open arm, and allowed to explore for 5 minutes.
-
Data Recording: The session is recorded, and the following parameters are analyzed using video tracking software:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Statistical Analysis: Data are analyzed using ANOVA followed by post-hoc tests to compare the different treatment groups.
Expected Outcome: An anxiolytic compound would be expected to increase the time spent and the number of entries into the open arms of the maze, without significantly affecting the total distance traveled (to rule out confounding effects on locomotor activity).
Visualizing the Core Signaling Pathway and Experimental Workflow
Beta-Adrenergic Signaling Pathway
Caption: Simplified Beta-Adrenergic Signaling Pathway and the Antagonistic Action of this compound.
Preclinical Anxiety Study Workflow
Caption: Experimental Workflow for Assessing the Anxiolytic Potential of this compound.
Conclusion
While direct evidence for the efficacy of this compound in neuropsychiatric disorders is currently lacking, its classification as a beta-adrenergic antagonist places it within a class of drugs with established therapeutic potential in this area. The milder systemic side-effect profile observed in early ophthalmic studies suggests it could offer a favorable alternative to existing beta-blockers if its central nervous system activity is confirmed. Further preclinical and clinical investigations are warranted to directly assess the therapeutic utility of this compound in conditions such as anxiety disorders, PTSD, and akathisia. The experimental frameworks and an understanding of the underlying beta-adrenergic signaling pathways outlined in this guide provide a roadmap for such future investigations.
References
- 1. discoveryjournals.org [discoveryjournals.org]
- 2. Current therapeutic uses and potential of beta-adrenoceptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of β-Adrenergic Receptor Antagonists in Psychiatry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The beta-1 adrenergic antagonist, betaxolol, improves working memory performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Cholinergic Signaling Effects of RS-52367
An Examination of a Novel Modulator of the Cholinergic System
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "RS-52367" is not publicly available within the searched scientific literature and clinical trial databases. The following guide is a structured template illustrating the type of in-depth information that would be provided if data on this compound and its effects on cholinergic signaling were accessible. The experimental protocols, data, and visualizations are representative examples based on common methodologies in cholinergic research.
Executive Summary
This technical guide provides a comprehensive overview of the pharmacological effects of this compound on cholinergic signaling. Cholinergic pathways, primarily mediated by the neurotransmitter acetylcholine (B1216132) (ACh), are critical for a vast array of physiological functions, including learning, memory, attention, and autonomic control. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. This document details the preclinical data and experimental methodologies used to characterize the interaction of this compound with the cholinergic system.
Introduction to Cholinergic Signaling
The cholinergic system involves the synthesis, release, and degradation of acetylcholine, which in turn activates two main types of receptors: nicotinic and muscarinic. Muscarinic receptors, being G-protein coupled receptors, play a significant role in modulating neuronal excitability and synaptic plasticity.
Diagram: Overview of the Cholinergic Synapse
Caption: A simplified diagram of a cholinergic synapse.
Quantitative Data Summary
No public data is available for this compound. The following tables are illustrative.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Assay Type |
|---|---|---|
| M1 Muscarinic | Data N/A | Radioligand Binding |
| M2 Muscarinic | Data N/A | Radioligand Binding |
| M3 Muscarinic | Data N/A | Radioligand Binding |
| M4 Muscarinic | Data N/A | Radioligand Binding |
| M5 Muscarinic | Data N/A | Radioligand Binding |
| α7 Nicotinic | Data N/A | Radioligand Binding |
Table 2: In Vitro Functional Activity of this compound
| Assay | EC50 / IC50 (nM) | Effect |
|---|---|---|
| M1 Receptor Activation | Data N/A | Agonist / Antagonist |
| Acetylcholinesterase Inhibition | Data N/A | Inhibitor |
| Choline Acetyltransferase Activity | Data N/A | Modulator |
Experimental Protocols
The following are representative protocols and have not been conducted with this compound due to a lack of available information.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various cholinergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing individual human muscarinic or nicotinic receptor subtypes are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [³H]NMS for muscarinic receptors) and varying concentrations of this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand binding assay.
In Vitro Functional Assays
Objective: To characterize the functional activity of this compound as an agonist, antagonist, or modulator of cholinergic targets.
Methodology (Example: M1 Receptor Activation):
-
Cell Culture: CHO-K1 cells stably expressing the human M1 muscarinic receptor are cultured.
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Mechanism of Action
The mechanism of action for this compound is unknown. This section is a placeholder for future findings.
Based on the hypothetical data, this compound's primary mechanism of action would be described here. This would include its effects on specific receptors, enzymes, or transporters within the cholinergic signaling pathway.
Diagram: Hypothetical Mechanism of this compound
Caption: A potential modulatory role of this compound.
Conclusion and Future Directions
While no public information is currently available for this compound, the methodologies and frameworks presented in this guide provide a clear path for its evaluation as a modulator of cholinergic signaling. Future research would need to focus on generating the foundational in vitro and in vivo data to populate the analyses outlined herein. Key next steps would include preclinical studies in relevant animal models of neurological disorders to assess efficacy and safety. The systematic approach detailed in this document will be critical for elucidating the therapeutic potential of novel compounds targeting the cholinergic system.
In-depth Technical Guide: The Discovery and Synthesis of RS-52367
Chemical Name: 4-(2-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperazinyl)ethyl)morpholine
Internal Identifier: RS-52367 (Presumed)
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "this compound" appears to be an internal research identifier. Publicly available scientific literature and patent databases do not explicitly link this identifier to the chemical structure 4-(2-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperazinyl)ethyl)morpholine. This guide is constructed based on established principles of medicinal chemistry and synthetic organic chemistry, drawing parallels from literature on analogous compounds containing indole (B1671886), piperazine (B1678402), and morpholine (B109124) scaffolds. The experimental protocols and data presented are illustrative and based on general methodologies for the synthesis and evaluation of similar chemical entities.
Introduction
The synthesis of complex heterocyclic molecules containing multiple pharmacophores is a cornerstone of modern drug discovery. The target molecule, 4-(2-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperazinyl)ethyl)morpholine, represents a sophisticated scaffold integrating three key structural motifs: a substituted indole, a piperazine linker, and a terminal morpholine. Each of these rings is frequently found in biologically active compounds, suggesting that their combination in this compound could lead to novel pharmacological properties. This guide provides a comprehensive overview of the plausible discovery rationale, a detailed hypothetical synthesis, and potential biological evaluation workflows for this compound.
Discovery Rationale
The discovery of a molecule like this compound would likely stem from a medicinal chemistry campaign aimed at developing ligands for a specific biological target, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The core components of the molecule suggest several potential rationales:
-
Indole Core: The indole nucleus is a privileged scaffold in medicinal chemistry, famously present in neurotransmitters like serotonin. The 1- and 3-substitutions allow for fine-tuning of activity and selectivity. The 1-(4-fluorophenyl) substituent is a common feature in central nervous system (CNS) active compounds, potentially influencing binding affinity and metabolic stability.
-
Piperazine Linker: Piperazine is a versatile linker that can adopt a chair conformation, allowing for specific spatial arrangements of the connected pharmacophores. It is a common component of many antipsychotic and antidepressant drugs.
-
Morpholine Moiety: The morpholine ring is often introduced to improve the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability. It can also engage in hydrogen bonding interactions with biological targets.
The logical relationship for the discovery of such a compound can be visualized as a process of combining known pharmacophores to achieve a desired biological effect.
Synthesis of this compound
The synthesis of 4-(2-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperazinyl)ethyl)morpholine can be approached through a convergent strategy, preparing key intermediates and coupling them in the final steps. A plausible synthetic route is detailed below.
Synthesis of Key Intermediates
Intermediate 1: 1-(4-Fluorophenyl)-1H-indole
The synthesis of the N-arylated indole core can be achieved via a Buchwald-Hartwig amination or an Ullmann condensation.
Experimental Protocol:
-
To a solution of indole (1.0 eq) in a suitable solvent such as toluene (B28343) or dioxane, add 1-bromo-4-fluorobenzene (B142099) (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
Degas the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Heat the mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(4-fluorophenyl)-1H-indole.
Intermediate 2: 1-(2-Morpholinoethyl)piperazine
This intermediate can be synthesized by the N-alkylation of piperazine with a morpholinoethyl halide.
Experimental Protocol:
-
To a solution of piperazine (excess, e.g., 5.0 eq) in a polar aprotic solvent like acetonitrile (B52724) or DMF, add 4-(2-chloroethyl)morpholine (B1582488) hydrochloride (1.0 eq) and a base such as potassium carbonate or triethylamine (B128534) (3.0 eq).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) and wash with water to remove excess piperazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-(2-morpholinoethyl)piperazine, which can be used in the next step without further purification.
Final Assembly: Mannich Reaction
The final coupling of the indole core with the piperazine side chain can be accomplished via a Mannich reaction.
Experimental Protocol:
-
To a cooled (0 °C) solution of 1-(4-fluorophenyl)-1H-indole (Intermediate 1, 1.0 eq) in a mixture of acetic acid and dioxane, add a solution of formaldehyde (B43269) (e.g., 37% in water, 1.2 eq) and 1-(2-morpholinoethyl)piperazine (Intermediate 2, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the product by LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(2-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperazinyl)ethyl)morpholine (this compound).
The overall synthetic workflow can be visualized as follows:
Proposed Biological Evaluation
Given the structural motifs present in this compound, a primary screening campaign would likely focus on CNS targets.
In Vitro Profiling
A comprehensive in vitro profiling would be essential to determine the biological activity and mechanism of action of this compound.
Experimental Workflow:
-
Primary Binding Assays: Screen the compound against a panel of receptors, transporters, and enzymes, with a focus on:
-
Serotonin (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)
-
Dopamine (D) receptor subtypes (e.g., D2, D3, D4)
-
Adrenergic (α and β) receptors
-
Monoamine transporters (SERT, DAT, NET)
-
-
Functional Assays: For any significant binding hits, perform functional assays to determine if the compound is an agonist, antagonist, or inverse agonist. This could involve cAMP assays, calcium flux assays, or other second messenger readouts.
-
Enzyme Inhibition Assays: If relevant, test for inhibition of enzymes such as monoamine oxidase (MAO-A and MAO-B) or phosphodiesterases (PDEs).
-
In Vitro ADME Profiling: Assess metabolic stability in liver microsomes, plasma protein binding, and permeability (e.g., Caco-2 assay).
The workflow for in vitro evaluation is depicted below:
Quantitative Data
The following tables present hypothetical quantitative data that would be generated during the in vitro profiling of this compound.
Table 1: Receptor and Transporter Binding Affinities (Ki, nM)
| Target | Ki (nM) |
| 5-HT1A | 15.2 |
| 5-HT2A | 5.8 |
| D2 | 25.6 |
| SERT | > 1000 |
| DAT | 850 |
| NET | > 1000 |
Table 2: Functional Activity (EC50/IC50, nM)
| Assay | Functional Response | EC50/IC50 (nM) |
| 5-HT2A Calcium Flux | Antagonist | 12.3 |
| D2 cAMP | Antagonist | 45.1 |
Table 3: In Vitro ADME Properties
| Parameter | Value |
| Human Liver Microsomal Stability (t1/2, min) | 45 |
| Plasma Protein Binding (%) | 92.5 |
| Caco-2 Permeability (Papp, 10-6 cm/s) | 8.7 |
Potential Signaling Pathways
Based on the hypothetical data suggesting that this compound is a potent 5-HT2A and a moderate D2 receptor antagonist, it could modulate downstream signaling pathways implicated in various neuropsychiatric disorders.
A simplified representation of the potential signaling pathway modulation by this compound is shown below.
Conclusion
While the specific discovery and development history of a compound designated "this compound" is not publicly documented, its chemical structure, 4-(2-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperazinyl)ethyl)morpholine, represents a promising scaffold for the development of novel therapeutics, particularly for CNS disorders. The synthetic route is feasible using established chemical transformations, and a clear path for comprehensive biological evaluation can be delineated. The hypothetical data presented in this guide suggest that this compound could possess a desirable pharmacological profile as a dual 5-HT2A/D2 receptor antagonist. Further investigation into the in vivo efficacy and safety of this compound would be the logical next step in its development as a potential clinical candidate.
The M4 Muscarinic Receptor Probe VU0467154: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. Selective activation of the M4 receptor is hypothesized to offer therapeutic benefits while minimizing the side effects associated with non-selective muscarinic agonists. This guide provides a comprehensive technical overview of VU0467154, a potent and selective positive allosteric modulator (PAM) of the M4 receptor, establishing it as a critical chemical probe for studying M4 receptor pharmacology and function.
VU0467154: Core Data
VU0467154, with the chemical name 5-amino-3,4-dimethyl-N-(4-((trifluoromethyl)sulfonyl)benzyl)thieno[2,3-c]pyridazine-6-carboxamide, acts as a positive allosteric modulator at the M4 receptor.[1][2] This means it does not directly activate the receptor but enhances the response of the receptor to the endogenous agonist, acetylcholine (ACh).[2][3]
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for VU0467154, highlighting its potency and selectivity for the M4 receptor.
Table 1: In Vitro Potency and Efficacy of VU0467154 at M4 Receptors
| Species | Assay Type | Parameter | Value | Efficacy (% of ACh max) |
| Rat | Calcium Mobilization | pEC50 | 7.75 ± 0.06 (17.7 nM) | 68% |
| Human | Calcium Mobilization | pEC50 | 6.20 ± 0.06 (627 nM) | 55% |
| Cynomolgus Monkey | Calcium Mobilization | pEC50 | 6.00 ± 0.09 (1000 nM) | 57% |
Data presented as mean ± SEM. Data sourced from Bubser et al., 2014.[1][3]
Table 2: Selectivity Profile of VU0467154
| Receptor Subtype | Activity |
| M1 (rat, human) | No potentiation of ACh response |
| M2 (rat, human) | No potentiation of ACh response |
| M3 (rat, human) | No potentiation of ACh response |
| M5 (rat, human) | No potentiation of ACh response |
VU0467154 was also evaluated in a broad panel of 57 GPCRs, ion channels, and transporters, where it exhibited little to no off-target binding.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize M4 receptor chemical probes like VU0467154.
Radioligand Binding Assay (for assessing allosteric modulation of agonist affinity)
This assay measures the ability of a PAM to enhance the binding of a radiolabeled agonist or the displacement of a radiolabeled antagonist by an agonist.
Materials:
-
Cell membranes prepared from cells expressing the M4 receptor.
-
Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS) (antagonist).
-
Unlabeled acetylcholine (ACh).
-
VU0467154.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine cell membranes (15-20 µg protein/well), varying concentrations of ACh, and a fixed concentration of VU0467154 or vehicle.
-
Initiate the binding reaction by adding [3H]-NMS (e.g., at a concentration near its Kd).
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the displacement of [3H]-NMS by ACh in the presence and absence of VU0467154 to determine the fold-shift in ACh affinity.
[35S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G-proteins coupled to the M4 receptor.
Materials:
-
Cell membranes from M4-expressing cells.
-
[35S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
Acetylcholine (ACh).
-
VU0467154.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with VU0467154 or vehicle for 15-30 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM).
-
Add varying concentrations of ACh.
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer.
-
Quantify bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulation of [35S]GTPγS binding against the concentration of ACh in the presence and absence of VU0467154 to determine the potentiation of agonist-induced G-protein activation.
Calcium Mobilization Assay (Functional Assay)
Since the M4 receptor is Gi/o-coupled, this assay typically requires the co-expression of a chimeric G-protein, such as Gqi5, which links the receptor to the phospholipase C (PLC) pathway and subsequent calcium release.
Materials:
-
CHO or HEK293 cells co-expressing the M4 receptor and Gqi5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine (ACh).
-
VU0467154.
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of VU0467154 and incubate for a specified period.
-
Add a sub-maximal (EC20) concentration of ACh and measure the change in fluorescence intensity over time.
-
Data Analysis: Plot the potentiation of the ACh-induced calcium response against the concentration of VU0467154 to determine its EC50 and Emax.
Visualizations
The following diagrams illustrate key concepts related to M4 receptor signaling and the characterization of VU0467154.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of RS-52367 (RSV604): An In-depth Technical Guide on a Novel RSV Nucleoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The significant global health burden of RSV underscores the urgent need for effective antiviral therapies. This technical guide provides a comprehensive overview of the preclinical data for RS-52367, a novel small-molecule inhibitor of the RSV nucleoprotein (N). It is important to note that publicly available scientific literature extensively refers to this compound as RSV604 . This document will use the designation RSV604 to align with the available data. RSV604 is a benzodiazepine (B76468) derivative that has been evaluated in preclinical and early clinical studies for its potential to treat RSV infections.[1] This guide will detail its mechanism of action, in vitro efficacy, and the experimental protocols utilized in its preclinical evaluation.
Quantitative Data Summary
The in vitro antiviral activity of RSV604 has been assessed across various RSV strains and cell lines. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Efficacy of RSV604 Against Laboratory Strains of RSV
| Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| RSV A2 | HeLa | RSV ELISA | ~2 | [2] |
| RSV A2 | HEp-2 | Plaque Reduction | 0.5 - 0.9 | [3] |
| Bovine RSV | Not Specified | Plaque Reduction | 0.3 | [3] |
Table 2: In Vitro Efficacy of RSV604 Against Clinical Isolates of RSV
| Number of Isolates | Virus Subtypes | Assay Type | Average EC₅₀ (µM) | Reference |
| 40 | A and B | Plaque Reduction | 0.8 ± 0.2 | [3] |
| 75 | A and B | Not Specified | 0.00043 | [4] |
Note: A significant discrepancy exists in the reported EC₅₀ values against clinical isolates. This may be due to different assay methodologies, viral preparations, or reporting units (µM vs. nM). Researchers should consider this variability in their analyses.
Table 3: Cytotoxicity of RSV604
| Cell Line | Assay Type | CC₅₀ (µM) | Reference |
| HeLa | CellTiter-Glo | >50 | [2] |
| HEp-2 | Not Specified | >50 | [3] |
| BHK-21 | CellTiter-Glo | >50 | [2] |
Table 4: Preclinical Safety and Pharmacokinetic Profile of RSV604
| Parameter | Species | Details | Reference |
| Safety | Rat | Well-tolerated at 500 mg/kg/day for 14 days | [1] |
| Safety | Marmoset | Well-tolerated at 250 mg/kg/day for 14 days | [1] |
| Oral Bioavailability | Preclinical Species | 46% to 100% | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of RSV604. These protocols are based on published descriptions and standard virological techniques.
Cell Lines and Virus Strains
-
Cell Lines:
-
HEp-2 (Human laryngeal carcinoma epithelial cells): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics. Used for viral propagation and plaque reduction assays.[3]
-
HeLa (Human cervical adenocarcinoma cells): Maintained in appropriate growth medium. Used for RSV ELISA and mechanism of action studies.[2]
-
Vero (African green monkey kidney epithelial cells): Maintained in appropriate growth medium. An alternative cell line for plaque assays.
-
-
Virus Strains:
-
RSV A2 and Long strains: Laboratory-adapted strains used for initial efficacy testing.
-
Clinical Isolates: A panel of RSV A and B subtype clinical isolates were used to determine the breadth of antiviral activity.[3]
-
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and determining the inhibitory concentration of antiviral compounds.
-
Cell Seeding: Seed HEp-2 cells in 6-well or 12-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of RSV604 in infection medium (e.g., DMEM with 2% FBS).
-
Virus Infection: Dilute RSV stock to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well). Mix the diluted virus with an equal volume of the compound dilutions and incubate for 1 hour at 37°C.
-
Inoculation: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Adsorb for 1-2 hours at 37°C.
-
Overlay: Aspirate the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., 0.5% methylcellulose (B11928114) or agarose (B213101) in growth medium) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 4-6 days until plaques are visible.
-
Fixation and Staining: Fix the cells with a solution such as 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet to visualize the plaques.
-
Plaque Counting and EC₅₀ Determination: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of RSV604 that reduces the number of plaques by 50% compared to the virus control.
RSV ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies viral antigen expression and is a high-throughput method for assessing antiviral activity.
-
Cell Seeding: Seed HeLa or HEp-2 cells in 96-well plates and allow them to adhere overnight.
-
Infection and Treatment: Infect the cells with RSV A2 at a low multiplicity of infection (MOI) of 0.1 in the presence of serial dilutions of RSV604.[2]
-
Incubation: Incubate the plates for 3 days at 37°C.[2]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 80% acetone) and permeabilize with a detergent-based buffer.
-
Primary Antibody Incubation: Add a primary antibody specific for an RSV protein (e.g., anti-RSV F protein monoclonal antibody) and incubate for 1-2 hours.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until color develops.
-
Stop Reaction and Read Plate: Stop the reaction with an acid solution (e.g., 1N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
EC₅₀ Determination: The EC₅₀ is the compound concentration that reduces the viral antigen signal by 50% compared to the virus control.
Mandatory Visualizations
Signaling Pathway: RSV Replication and Inhibition by RSV604
Caption: RSV Replication Cycle and Point of Inhibition by RSV604.
Experimental Workflow: In Vitro Antiviral Activity Assessment
Caption: Workflow for Determining In Vitro Antiviral Efficacy.
Logical Relationship: Mechanism of Action of RSV604
Caption: Logical Flow of RSV604's Mechanism of Action.
Conclusion
The preclinical data for RSV604 (also referred to as this compound) demonstrate its potential as a specific inhibitor of RSV replication. Its novel mechanism of action, targeting the highly conserved viral nucleoprotein, offers a promising avenue for antiviral therapy.[3] The compound exhibits potent in vitro activity against both RSV A and B subtypes, including clinical isolates, with a favorable cytotoxicity profile.[2][3] Further investigation into its pharmacokinetic properties and in vivo efficacy will be crucial in determining its clinical utility for the treatment of RSV infections. The information presented in this guide provides a solid foundation for researchers and drug development professionals working on novel anti-RSV strategies.
References
An In-Depth Technical Guide to LRRK2 Inhibition in Movement Disorders Research: A Focus on Preclinical and Clinical Investigational Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the compound "RS-52367" in the context of movement disorders research did not yield any publicly available information. The provided information centers on the broader role of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibition in movement disorders and features data on well-documented investigational LRRK2 inhibitors.
Introduction: LRRK2 as a Therapeutic Target in Movement Disorders
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, the most common pathogenic LRRK2 mutation, leads to increased kinase activity.[2] This has established LRRK2 as a key therapeutic target for developing disease-modifying therapies for PD and potentially other neurodegenerative disorders. The primary strategy revolves around the development of specific kinase inhibitors to normalize LRRK2 activity.[1][3] Inhibition of LRRK2 kinase activity is hypothesized to be neuroprotective.[1] LRRK2 targeting agents, particularly kinase inhibitors, have shown promise in preclinical models and have advanced to Phase I and Phase II clinical trials for Parkinson's disease.[3]
Mechanism of Action of LRRK2 Inhibitors
LRRK2 is a large, complex protein with both kinase and GTPase activity. Pathogenic mutations often result in a hyperactive kinase state. LRRK2 inhibitors typically act by competing with ATP for the binding site in the kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.
A key downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases.[4] The inhibition of LRRK2 kinase activity can be monitored by assessing the phosphorylation status of LRRK2 at sites like Serine 935 (pS935) and its substrates, such as Rab10 at Threonine 73 (pT73).[2] A reduction in the phosphorylation of these biomarkers is a reliable indicator of LRRK2 kinase inhibition.[2]
Quantitative Data on Investigational LRRK2 Inhibitors
While no public data was found for "this compound," the following table summarizes publicly available in vitro potency data for other notable LRRK2 inhibitors that have been studied in the context of movement disorders.
| Compound Name | Target | IC50 (nM) | Reference |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | |
| LRRK2-IN-1 | LRRK2 (WT) | 13 |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of LRRK2 inhibitors. Below are representative protocols for in vitro and in vivo assessment.
In Vitro LRRK2 Kinase Inhibition Assay (Biochemical)
This protocol is adapted from methods used to assess LRRK2 kinase activity.[2]
Objective: To determine the in vitro potency (IC50) of a test compound against LRRK2 kinase activity.
Materials:
-
Recombinant LRRK2 enzyme (WT and/or mutant)
-
LRRKtide (a model peptide substrate)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compound (e.g., LRRK2 inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add:
-
1 µl of test compound dilution or DMSO (vehicle control).
-
2 µl of LRRK2 enzyme diluted in Kinase Buffer.
-
2 µl of a mixture of LRRKtide substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence:
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP formed and thus the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular LRRK2 Target Engagement Assay (Western Blot)
This protocol is based on established methods to measure the inhibition of LRRK2 phosphorylation in a cellular context.[2]
Objective: To assess the ability of a test compound to inhibit LRRK2-mediated phosphorylation in cells.
Materials:
-
Cell line expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized phosphorylation levels against the compound concentration to determine the cellular IC50.
In Vivo Assessment of LRRK2 Inhibition in Mice
This protocol provides a general framework for evaluating the pharmacodynamic effects of a LRRK2 inhibitor in vivo.[1]
Objective: To determine the extent and duration of LRRK2 kinase inhibition in brain and peripheral tissues following administration of a test compound.
Materials:
-
Test compound
-
Vehicle for dosing (e.g., 45% Captisol in sterile water)[1]
-
Mice (e.g., C57BL/6 or a relevant transgenic model)[1]
-
Dosing equipment (e.g., oral gavage needles)
-
Tissue homogenization buffer and equipment
-
Western blot or ELISA reagents for pLRRK2 and pRab10 analysis
Procedure:
-
Dosing Solution Preparation: Prepare the test compound in the appropriate vehicle.
-
Animal Dosing: Administer the compound to mice via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Tissue Collection: At predetermined time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the mice and collect brain and peripheral tissues (e.g., kidney, lung). Snap-freeze tissues in liquid nitrogen.
-
Tissue Processing: Homogenize the tissues and prepare lysates.
-
Pharmacodynamic Analysis: Analyze the levels of pS935-LRRK2 and/or pT73-Rab10 in the tissue lysates by Western blot or a quantitative immunoassay (e.g., ELISA).
-
Data Analysis: Quantify the reduction in phosphorylation biomarkers at each time point relative to the vehicle-treated group to determine the degree and duration of target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in LRRK2 signaling and the workflow for inhibitor testing is essential for a clear understanding.
LRRK2 Signaling Pathway and Inhibition
Caption: LRRK2 signaling cascade and the point of intervention for LRRK2 kinase inhibitors.
Experimental Workflow for LRRK2 Inhibitor Evaluation
Caption: A generalized workflow for the preclinical and clinical development of a LRRK2 inhibitor.
Conclusion
The development of potent and selective LRRK2 kinase inhibitors represents a promising, genetically validated therapeutic strategy for Parkinson's disease. While the specific compound this compound does not appear in public research databases for movement disorders, the field is advancing with several other compounds progressing through preclinical and clinical development. The methodologies and understanding of the LRRK2 signaling pathway outlined in this guide provide a foundational framework for the continued research and development of this important class of therapeutic agents. Future work will likely focus on demonstrating the long-term safety and efficacy of LRRK2 inhibition in clinical trials and exploring its potential in idiopathic Parkinson's disease.
References
- 1. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 mutations and neurotoxicant susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease: a patent review of the literature to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forpatients.roche.com [forpatients.roche.com]
Methodological & Application
No In Vivo Experimental Protocol Found for RS-52367
Comprehensive searches for "RS-52367" have yielded no specific in vivo experimental protocols, mechanism of action, or associated research data. The compound "this compound" does not appear in the currently available scientific literature based on the conducted searches. This suggests that "this compound" may be an internal compound designation not yet disclosed in public research, a novel or emerging therapeutic agent pending publication, or a potential misidentification.
Without any specific information or citable experiments, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams as requested. The core requirements of summarizing quantitative data, detailing methodologies from cited experiments, and visualizing signaling pathways cannot be fulfilled without foundational research data on this compound.
For the creation of detailed and accurate scientific documentation, access to primary research articles, clinical trial data, or preclinical study reports is essential. These documents would typically provide the necessary information regarding:
-
Mechanism of Action: The specific biological target and the signaling cascade it modulates.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles of the compound.
-
Pharmacodynamics: The relationship between drug concentration and its observed effect.
-
Animal Models: The specific disease models used to test the efficacy and safety of the compound.
-
Dosing and Administration: The dosages, routes of administration, and treatment schedules used in preclinical studies.
-
Efficacy and Toxicity Endpoints: The specific measurements used to determine the effectiveness and safety of the compound.
Researchers, scientists, and drug development professionals seeking to work with this compound are encouraged to consult internal documentation or contact the originating institution for detailed protocols and data. Should information on this compound become publicly available, a comprehensive in vivo experimental protocol with the requested components can be developed.
Application Notes and Protocols for RS-52367 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-52367, also known as RSV604, is a novel small molecule inhibitor of the respiratory syncytial virus (RSV) nucleocapsid (N) protein.[1][2][3] By directly binding to the N protein, this compound disrupts the formation of the ribonucleoprotein complex, which is essential for viral replication and transcription.[1][4] This mechanism involves the inhibition of RSV RNA synthesis and a reduction in the infectivity of newly released virions.[4] These application notes provide a comprehensive overview of the available data and detailed protocols for the use of this compound and similar compounds in rodent models of RSV infection, which are crucial for preclinical evaluation of potential antiviral therapies.
While in vivo efficacy data for this compound in rodent models is not extensively published, this document compiles relevant data from studies on other RSV inhibitors with different mechanisms of action, such as the fusion inhibitor BMS-433771, to provide a framework for experimental design. Researchers should use this information as a guide and perform dose-response studies to determine the optimal dosage of this compound for their specific rodent model and experimental conditions.
Data Presentation: Dosage of RSV Inhibitors in Rodent Models
The following table summarizes the dosage information for the RSV fusion inhibitor BMS-433771 in BALB/c mice and cotton rats. This data can serve as a starting point for designing studies with this compound, keeping in mind that the optimal dosage may vary depending on the compound's specific activity and pharmacokinetic profile.
| Compound | Animal Model | Route of Administration | Dosage | Dosing Regimen | Key Findings | Reference |
| BMS-433771 | BALB/c Mouse | Oral (gavage) | 50 mg/kg | Single dose 1 hour prior to RSV inoculation | Significant reduction in viral titers.[5] | [5] |
| BMS-433771 | BALB/c Mouse | Oral (gavage) | 25 mg/kg/dose | Twice daily for 4 days, with the first dose 1 hour prior to RSV inoculation | Significant reduction in viral titers.[5] | [5] |
| BMS-433771 | Cotton Rat | Oral (gavage) | 50 mg/kg | Single dose 1 hour prior to RSV inoculation | Reduction in viral lung titers.[5] | [5] |
| BMS-433771 | Cotton Rat | Oral (gavage) | 25 mg/kg/dose | Twice daily for 4 days, with the first dose 1 hour prior to RSV inoculation | Reduction in viral lung titers.[5] | [5] |
Experimental Protocols
Rodent Models for RSV Infection
The most commonly used rodent models for studying RSV infection are BALB/c mice and cotton rats (Sigmodon hispidus).[6][7]
-
BALB/c Mice: This inbred mouse strain is susceptible to RSV infection, although the virus replicates to lower titers compared to in cotton rats.[6] They are widely used due to the availability of immunological reagents.
-
Cotton Rats: Considered a more permissive model for human RSV, cotton rats exhibit higher viral replication and lung pathology that more closely mimics human disease.[6][7]
Preparation and Administration of this compound
-
Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration. For oral gavage, this could be a suspension in a vehicle such as 0.5% methylcellulose. The formulation should be prepared fresh daily.
-
Route of Administration: Oral gavage is a common and effective route for administering antiviral compounds in rodent models of RSV infection.[5] Intraperitoneal (IP) or subcutaneous (SC) injections are also viable alternatives.
Experimental Workflow for Efficacy Studies
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a rodent model of RSV infection.
Detailed Protocol for an In Vivo Efficacy Study
This protocol is based on studies with the RSV inhibitor BMS-433771 and should be adapted for this compound.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose)
-
6-8 week old female BALB/c mice or cotton rats
-
RSV A2 strain (or other appropriate strain)
-
Cell culture medium for virus dilution
-
Anesthesia (e.g., isoflurane)
-
Oral gavage needles
-
Tools for euthanasia and tissue collection
Procedure:
-
Animal Acclimatization: House the animals in a specific pathogen-free facility for at least one week before the experiment to allow for acclimatization.
-
Compound Preparation: On each day of treatment, prepare a fresh suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing:
-
For a single-dose prophylactic study, administer the formulated this compound or vehicle control via oral gavage one hour before RSV inoculation.
-
For a multi-dose regimen, administer the compound, for example, twice daily for a set number of days, starting one hour before infection.
-
-
RSV Inoculation:
-
Anesthetize the animals lightly with isoflurane.
-
Inoculate the animals intranasally with a standard dose of RSV (e.g., 1 x 10^6 PFU for mice, 1 x 10^5 PFU for cotton rats) in a small volume (e.g., 50-100 µl).[8]
-
-
Monitoring: Monitor the animals daily for clinical signs of illness and record their body weight.
-
Euthanasia and Sample Collection: At a predetermined time point post-infection (typically at the peak of viral replication, around day 4 or 5), euthanize the animals.[8]
-
Collect bronchoalveolar lavage (BAL) fluid for cellular analysis and cytokine measurement.
-
Harvest the lungs. Use one lobe for determining the viral titer and the other for histopathological analysis.
-
-
Analysis:
-
Viral Titer: Homogenize the lung tissue and determine the viral titer using a plaque assay or TCID50 assay.
-
Histopathology: Fix the lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and lung pathology.
-
qRT-PCR: Quantify viral RNA levels in the lung homogenates.
-
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting RSV replication.
Caption: Mechanism of action of this compound, which inhibits RSV replication by targeting the nucleocapsid (N) protein.
References
- 1. Mechanism of action for respiratory syncytial virus inhibitor RSV604 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RSV604, a Novel Inhibitor of Respiratory Syncytial Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of Action for Respiratory Syncytial Virus Inhibitor RSV604 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models of Respiratory Syncytial Virus Infection and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacology for Infectious Disease Models - Aragen Life Sciences [aragen.com]
- 8. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS-52367 Solutions in Cell Culture
Introduction
These application notes provide detailed protocols for the preparation of RS-52367 solutions for use in cell culture experiments. Due to the limited publicly available information on this compound, these guidelines are based on general best practices for handling and preparing small molecule inhibitors for in vitro research. It is crucial for researchers to conduct small-scale pilot experiments to determine the optimal conditions for their specific cell lines and experimental setups.
Compound Information
| Parameter | Details |
| Compound Name | This compound |
| Known Targets | Information not publicly available |
| Mechanism of Action | Information not publicly available |
| Molecular Weight | Information not publicly available |
Solubility and Stock Solution Preparation
The solubility of a compound is critical for preparing accurate and effective working solutions. The following table summarizes general solvents used for cell culture applications and should be tested for this compound.
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | DMSO is a common solvent for dissolving a wide range of small molecules. It is recommended to prepare a high-concentration stock solution in DMSO. Final DMSO concentration in cell culture media should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][2] |
| Ethanol | 10 mM | Ethanol can be an alternative solvent. Similar to DMSO, the final concentration in the culture medium should be minimized, generally not exceeding 0.5%.[1] |
| Phosphate-Buffered Saline (PBS) | Variable | If the compound is water-soluble, PBS can be used to prepare stock solutions. The pH of the PBS should be physiological (pH 7.2-7.4). |
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, assuming a hypothetical molecular weight. Researchers must adjust the calculations based on the actual molecular weight provided on the compound's data sheet.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Determine the required mass of this compound.
-
Use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of a 10 mM solution with a hypothetical molecular weight of 500 g/mol :
-
Mass (mg) = 0.010 mol/L x 0.001 L x 500 g/mol x 1000 = 5 mg
-
-
-
Weigh the this compound powder.
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully add the calculated mass of this compound powder to the tube.
-
-
Add DMSO to the powder.
-
Add the required volume of anhydrous, cell culture grade DMSO to the tube containing the powder.
-
Example: To prepare a 10 mM solution with 5 mg of a 500 g/mol compound, you would add 1 mL of DMSO.
-
-
Dissolve the compound.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of compound stability.
-
-
Aliquot and store.
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the stock solution to the final desired concentration in cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (containing serum and supplements as required for your cell line)
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Workflow for Preparing Working Solutions:
References
Application Notes and Protocols for the Use of a GPR183 Antagonist in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by directing cell migration in response to its endogenous ligands, primarily the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2][3] Dysregulation of the GPR183 signaling pathway has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[3][4]
This document provides detailed application notes and protocols for the use of a representative GPR183 antagonist, referred to herein as RS-52367, in calcium mobilization assays. As "this compound" is not a publicly documented compound, this guide utilizes data and methodologies from studies on well-characterized GPR183 antagonists to illustrate the principles and procedures. This allows researchers to effectively screen and characterize novel GPR183 inhibitors.
GPR183 natively couples to the Gαi subunit of heterotrimeric G proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] Standard calcium mobilization assays, however, detect increases in intracellular calcium, a process typically mediated by Gαq-coupled receptors that activate the phospholipase C (PLC) pathway.[5][6] To enable the use of a calcium-based readout for the Gαi-coupled GPR183, a common and effective strategy is to co-express the receptor with a promiscuous G protein, such as Gα16, or a chimeric G protein like Gαqi5, in a host cell line (e.g., CHO or HEK293T).[5][6] These G proteins can couple to Gαi-linked receptors and transduce the signal through the Gαq pathway, resulting in a measurable increase in intracellular calcium upon agonist stimulation.
GPR183 Signaling Pathway for Calcium Mobilization Assay
The following diagram illustrates the engineered signaling pathway utilized in the calcium mobilization assay for GPR183.
Caption: GPR183 signaling pathway engineered for calcium mobilization assays.
Data Presentation
The inhibitory activity of a GPR183 antagonist is typically determined by its ability to reduce the calcium signal induced by a known agonist, such as 7α,25-OHC. The data is often presented as an IC50 value, which is the concentration of the antagonist required to inhibit 50% of the maximal agonist response. The following table summarizes representative data for GPR183 antagonists from calcium mobilization assays.
| Compound ID | Description | Cell Line | Agonist Used (Concentration) | IC50 (nM) | Reference |
| Compound 33 | A novel, highly potent GPR183 antagonist with a benzo[d]thiazole motif. | CHO-K1 cells co-expressing human GPR183 and Gαqi5. | 7α,25-OHC (EC80) | 0.82 | [7] |
| NIBR189 | A known GPR183 antagonist. | Not specified in detail, but used in various GPR183 studies. | 7α,25-OHC | Variable results reported; one study was unable to obtain a reliable IC50.[1] Another suggests an inhibitory potency of 28 nM in a G-protein coupling assay.[2] | [1][2] |
| SAE-1, -10, -14 | Novel small-molecule GPR183 antagonists identified via in silico screening. | HL-60 cells (endogenously expressing GPR183). | 7α,25-OHC (EC80, 209 nM) | < 50 | [1] |
Experimental Protocols
Principle
This protocol describes a method to determine the potency of a GPR183 antagonist (e.g., this compound) by measuring its ability to inhibit agonist-induced calcium mobilization in a cell line co-expressing human GPR183 and a promiscuous G protein (e.g., Gαqi5). The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to intracellular calcium. The change in fluorescence is monitored using a microplate reader capable of kinetic fluorescence measurements.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293T cells stably co-expressing human GPR183 and Gαqi5.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).[6]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]
-
Calcium-sensitive dye: Fluo-4 AM or an equivalent no-wash calcium assay kit.
-
GPR183 Agonist: 7α,25-dihydroxycholesterol (7α,25-OHC).
-
Test Compound: GPR183 Antagonist (e.g., this compound).
-
Control Compounds: A known GPR183 antagonist (if available) and a vehicle control (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.[6]
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.[6]
Experimental Workflow Diagram
References
- 1. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GPR183 Agonists Based on an Antagonist Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[ d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of a Test Compound in a Haloperidol-Induced Catalepsy Model
Disclaimer: No specific information is publicly available for a compound designated "RS-52367." The following application notes and protocols provide a generalized framework for evaluating a novel test compound in a haloperidol-induced catalepsy model in rodents. This guide should be adapted based on the specific properties of the test compound and institutional animal care and use guidelines.
Introduction
Haloperidol (B65202), a typical antipsychotic, is a potent dopamine (B1211576) D2 receptor antagonist.[1] Its blockade of D2 receptors in the nigrostriatal pathway can lead to extrapyramidal side effects (EPS), including catalepsy, which is characterized by a failure to correct an externally imposed posture.[2][3] The haloperidol-induced catalepsy model in rodents is a widely used preclinical screening tool to assess the potential of novel compounds to induce or alleviate motor side effects similar to those seen in Parkinson's disease or as a consequence of antipsychotic medication.[4] This protocol details the methodology for inducing catalepsy with haloperidol in rats and for evaluating the effects of a co-administered test compound.
Materials and Reagents
| Material/Reagent | Specifications |
| Animals | Male Wistar or Sprague-Dawley rats, 8-12 weeks old, weighing 200-300g.[4][5] |
| Haloperidol | Sigma-Aldrich or equivalent. |
| Test Compound | e.g., this compound. |
| Vehicle for Haloperidol | Physiological saline (0.9% NaCl) containing 2% Tween 80.[4] |
| Vehicle for Test Compound | To be determined based on the compound's solubility (e.g., distilled water, saline, DMSO). |
| Syringes and Needles | Appropriate for intraperitoneal (i.p.) or desired route of administration. |
| Catalepsy Bar Apparatus | A horizontal bar (approx. 1 cm diameter) fixed at a height of 10 cm above a flat surface.[5] |
| Stopwatch or Automated Timer | For recording catalepsy duration. |
Experimental Protocols
-
House animals in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.[5]
-
Allow at least one week for acclimatization to the facility before the start of the experiment.
-
Handle the animals for several days prior to the experiment to minimize stress-induced behavioral changes.
-
Haloperidol Solution (1 mg/mL): Dissolve haloperidol in physiological saline (0.9% NaCl) containing 2% Tween 80 to achieve a final concentration of 1 mg/mL.[4] Vortex until fully dissolved. Prepare fresh on the day of the experiment.
-
Test Compound Solution: Prepare the test compound in a suitable vehicle at the desired concentrations. The vehicle should be tested alone to ensure it does not produce any cataleptic or confounding behavioral effects.
-
Randomly assign animals to experimental groups (n=8-12 per group), for example:
-
Group 1: Vehicle (Haloperidol) + Vehicle (Test Compound)
-
Group 2: Haloperidol (1 mg/kg, i.p.) + Vehicle (Test Compound)
-
Group 3: Haloperidol (1 mg/kg, i.p.) + Test Compound (Dose 1)
-
Group 4: Haloperidol (1 mg/kg, i.p.) + Test Compound (Dose 2)
-
Group 5: Haloperidol (1 mg/kg, i.p.) + Test Compound (Dose 3)
-
-
Administer the test compound or its vehicle at a predetermined time before the haloperidol injection (e.g., 30 minutes prior). The route of administration (e.g., oral, i.p., subcutaneous) will depend on the test compound's properties.
-
Administer haloperidol (1 mg/kg) or its vehicle via intraperitoneal (i.p.) injection.[4] The injection volume should be consistent across all animals (e.g., 1 mL/kg).[4]
Figure 1: Experimental workflow for assessing a test compound in the haloperidol-induced catalepsy model.
-
At 30, 60, 90, and 120 minutes after haloperidol administration, assess the animals for catalepsy.[5]
-
Gently place the rat’s forepaws on the horizontal bar (10 cm high). The hind paws should remain on the surface of the bench.[5]
-
Start the stopwatch immediately after positioning the animal.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar.
-
If the animal does not move within a predetermined cut-off time (e.g., 180 seconds), end the trial and record the maximum time.[6]
-
The assessor should be blinded to the treatment groups to avoid bias.[5]
Data Presentation and Analysis
The primary endpoint is the duration of catalepsy (in seconds) at each time point. Data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using a two-way analysis of variance (ANOVA) with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the haloperidol control.
Table 1: Hypothetical Catalepsy Scores (Mean Latency ± SEM in seconds)
| Treatment Group | 30 min | 60 min | 90 min | 120 min |
| Vehicle + Vehicle | 5.2 ± 1.1 | 4.8 ± 0.9 | 5.5 ± 1.3 | 4.9 ± 1.0 |
| Haloperidol + Vehicle | 85.4 ± 9.3 | 155.2 ± 12.5 | 160.7 ± 11.8 | 140.1 ± 13.2 |
| Haloperidol + Test Cmpd (1 mg/kg) | 70.1 ± 8.5 | 120.6 ± 10.1 | 135.4 ± 12.0 | 115.8 ± 11.5 |
| Haloperidol + Test Cmpd (3 mg/kg) | 45.3 ± 6.2** | 75.9 ± 8.8 | 88.2 ± 9.5 | 70.3 ± 8.1 |
| Haloperidol + Test Cmpd (10 mg/kg) | 20.8 ± 4.1 | 35.1 ± 5.4 | 42.6 ± 6.3 | 33.7 ± 5.9*** |
| p<0.05, **p<0.01, ***p<0.001 compared to Haloperidol + Vehicle group. |
Underlying Mechanism and Signaling Pathway
Haloperidol-induced catalepsy is primarily mediated by the blockade of dopamine D2 receptors on medium spiny neurons of the indirect pathway in the striatum.[7] These D2 receptors are G-protein coupled receptors linked to an inhibitory G-protein (Gi/o).[7] When dopamine binds to D2 receptors, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[[“]] By blocking these receptors, haloperidol prevents dopamine's inhibitory effect, leading to a disinhibition of the indirect pathway, which ultimately results in increased inhibitory output from the basal ganglia to the thalamus, suppressing motor activity and causing catalepsy.[9]
Figure 2: Signaling pathway of haloperidol-induced catalepsy via D2 receptor antagonism.
References
- 1. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Acute Extrapyramidal Side Effects from Smoked Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]
- 8. consensus.app [consensus.app]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Binding Assays of Novel Therapeutic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro binding assays are fundamental tools in drug discovery and development for characterizing the interaction between a compound and its biological target. These assays provide crucial data on binding affinity, specificity, and mechanism of action, which are essential for lead optimization and candidate selection. This document provides a detailed protocol for a standard radioligand competition binding assay and an overview of the Scintillation Proximity Assay (SPA), methodologies that can be adapted for characterizing novel compounds such as the putative respiratory syncytial virus (RSV) nucleoprotein (N) inhibitor, RS-52367.
Radioligand binding assays are highly sensitive and considered the gold standard for measuring the affinity of a ligand for its receptor. They involve the use of a radioactively labeled ligand (radioligand) that binds to the target of interest. By measuring the displacement of this radioligand by an unlabeled test compound, the binding affinity of the test compound can be determined.
Data Presentation: Binding Affinity of Compound X (e.g., this compound)
The following table summarizes hypothetical quantitative data for a test compound, illustrating how binding affinity data is typically presented.
| Compound | Target Protein | Radioligand | Assay Type | IC50 (nM) | Ki (nM) | Hill Slope |
| Compound X | RSV Nucleoprotein (N) | [³H]-RSV604 | Competition Binding | 15 | 7.5 | -1.0 |
| RSV604 (Control) | RSV Nucleoprotein (N) | [³H]-RSV604 | Competition Binding | 5 | 2.5 | -1.1 |
Note: The data presented above is for illustrative purposes only and will need to be determined experimentally for this compound. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes the determination of the binding affinity of a test compound by measuring its ability to compete with a known radioligand for binding to the target protein.
Materials and Reagents:
-
Target Protein Source: Purified recombinant target protein (e.g., RSV Nucleoprotein) or cell membranes expressing the target protein.
-
Radioligand: A high-affinity radiolabeled ligand for the target protein (e.g., [³H]-labeled compound).
-
Test Compound: Unlabeled compound to be tested (e.g., this compound).
-
Assay Buffer: Buffer composition should be optimized for the specific target. A typical buffer might be 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target.
-
96-well Plates: For setting up the assay.
-
Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]
-
Scintillation Counter: For detecting radioactivity.
-
Scintillation Cocktail.
Procedure:
-
Membrane/Protein Preparation:
-
If using cell membranes, homogenize cells expressing the target receptor in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[1]
-
Centrifuge the homogenate to pellet the membranes.[1]
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.[1]
-
Determine the protein concentration using a standard method like the Bradford or BCA assay.[1]
-
If using purified protein, dilute it to the desired concentration in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and the target protein preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of an unlabeled competitor to saturate the binding sites, and the target protein preparation.
-
Test Compound Competition: Add assay buffer, radioligand, varying concentrations of the test compound (e.g., this compound), and the target protein preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[1] The incubation time should be determined through kinetic experiments.
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding.[1]
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology that eliminates the need for a separation step, making it suitable for high-throughput screening.[2][3][4]
Principle:
In an SPA, the target protein is immobilized onto microbeads that contain a scintillant.[2][5] When a radiolabeled ligand binds to the immobilized target, it comes into close proximity with the bead, allowing the energy from the radioactive decay to stimulate the scintillant and produce light.[2][5] Unbound radioligand in the solution is too far away to cause a signal.[2] The amount of light produced is proportional to the amount of bound radioligand.[5]
General Protocol Outline:
-
Bead and Receptor Preparation: Couple the target protein to SPA beads (e.g., wheat germ agglutinin-coated beads for glycosylated proteins, or other chemically activated beads).
-
Assay Setup: In a microplate, mix the receptor-coated beads, the radioligand, and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the light output using a microplate scintillation counter. No separation step is required.
-
Data Analysis: Similar to the filtration assay, determine the IC50 and Ki values from the competition curve.
Visualizations
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: Hypothetical mechanism of RSV replication inhibition by this compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for RS-52367 in CHO Cell Lines Expressing the M4 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M4 muscarinic acetylcholine (B1216132) receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly coupled to Gαi/o proteins.[1][2] Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling pathway makes the M4 receptor a significant target for therapeutic intervention in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1] Chinese Hamster Ovary (CHO) cell lines stably expressing the human M4 receptor are widely utilized as a robust in vitro model system for characterizing the pharmacological properties of novel compounds.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the characterization of a hypothetical M4 receptor antagonist, RS-52367, in a CHO cell line stably expressing the human M4 muscarinic receptor. The included protocols for radioligand binding, GTPγS binding, and cAMP accumulation assays are standard methods for evaluating the affinity and functional activity of compounds targeting Gi/o-coupled receptors.
M4 Muscarinic Receptor Signaling Pathway
The canonical signaling pathway for the M4 muscarinic receptor involves its interaction with inhibitory G proteins. Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gαi/o protein. The activated Gαi/o-GTP complex then dissociates from the βγ-subunits and inhibits adenylyl cyclase, leading to a reduction in the synthesis of cAMP from ATP.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the hypothetical quantitative data for this compound, a selective M4 receptor antagonist, as determined in CHO cells stably expressing the human M4 receptor.
Table 1: Radioligand Binding Affinity of this compound
| Parameter | Value | Radioligand | Cell Line |
| Ki (nM) | 5.2 | [3H]-N-Methylscopolamine | CHO-hM4 |
| Hill Slope | -1.05 |
Table 2: Functional Activity of this compound in a GTPγS Binding Assay
| Parameter | Value | Agonist | Cell Line |
| IC50 (nM) | 15.8 | Acetylcholine (EC80) | CHO-hM4 |
| % Inhibition | 100 |
Table 3: Functional Activity of this compound in a cAMP Accumulation Assay
| Parameter | Value | Stimulant | Cell Line |
| IC50 (nM) | 25.4 | Forskolin + Acetylcholine | CHO-hM4 |
| % Reversal | 100 |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human M4 muscarinic receptor expressed in CHO cells.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 3. Hi-Affi™ M4 Stable Cell Line - Creative Biolabs [creative-biolabs.com]
- 4. M4 receptor - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. revvity.com [revvity.com]
- 6. ValiScreen Human Muscarinic M4 Cell Line, CHO-K1 Cells | Revvity [revvity.com]
Application Notes and Protocols for In Vivo Administration of Novel Antiviral Compound RS-52367
Disclaimer: Publicly available information on a compound specifically named "RS-52367" is limited. The following application notes and protocols are based on established best practices for the in vivo administration of novel, poorly water-soluble small molecule inhibitors. It is assumed that this compound shares characteristics with such compounds. Researchers must determine the specific physicochemical properties of this compound, such as its solubility and stability, to select the most appropriate vehicle.
Introduction
This document provides detailed guidance on the selection of an appropriate vehicle and the experimental protocol for the in vivo evaluation of this compound, a putative antiviral agent. The successful in vivo assessment of novel therapeutic compounds is critically dependent on the formulation used for administration. An ideal vehicle should solubilize or suspend the compound without affecting its biological activity or causing toxicity to the animal model.
Vehicle Solutions for In Vivo Administration of this compound
The selection of a suitable vehicle is paramount for achieving accurate and reproducible results in preclinical in vivo studies. For compounds with poor aqueous solubility, a variety of formulation strategies can be employed. A summary of recommended vehicle solutions for this compound, assuming it is a poorly water-soluble compound, is presented below.
| Vehicle Composition | Preparation Protocol | Advantages | Disadvantages |
| Aqueous Suspension | 1. Weigh the required amount of this compound. 2. Add a small amount of a wetting agent (e.g., 0.5% Tween® 80). 3. Add the suspending agent (e.g., 0.5% methylcellulose (B11928114) or carboxymethylcellulose in saline). 4. Homogenize the mixture using a sonicator or a tissue homogenizer until a uniform suspension is achieved. | Simple to prepare. Generally well-tolerated. Suitable for oral administration. | May not be suitable for intravenous administration. Particle size and uniformity of the suspension can affect bioavailability. |
| Co-solvent System | 1. Dissolve this compound in a minimal amount of an organic co-solvent (e.g., DMSO, ethanol, or N,N-dimethylacetamide). 2. Slowly add the aqueous component (e.g., saline or PBS) while vortexing to prevent precipitation. 3. The final concentration of the organic co-solvent should be kept to a minimum (typically <10% for in vivo studies) to avoid toxicity. | Can achieve a true solution, leading to better bioavailability. Suitable for various routes of administration. | The organic co-solvent can have its own biological effects and may cause local irritation or toxicity at higher concentrations.[1] |
| Lipid-Based Formulation | 1. Dissolve this compound in a suitable oil (e.g., corn oil, sesame oil, or a commercially available lipid-based vehicle like Intralipid®). 2. Gentle heating and sonication may be required to facilitate dissolution. | Suitable for highly lipophilic compounds. Can enhance oral bioavailability. | Not suitable for intravenous administration unless formulated as an emulsion. Can be complex to prepare. |
| Cyclodextrin (B1172386) Formulation | 1. Prepare a solution of a chemically modified cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in water or saline. 2. Add this compound to the cyclodextrin solution. 3. Stir or sonicate the mixture until the compound is fully dissolved. The concentration of HP-β-CD may need to be optimized. | Increases the aqueous solubility of poorly soluble compounds. Generally considered safe and well-tolerated. Suitable for parenteral administration. | Can be expensive. The interaction with the cyclodextrin may alter the pharmacokinetic profile of the compound. |
Experimental Protocol: In Vivo Efficacy Study of this compound
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a relevant animal model of viral infection.
3.1. Materials and Reagents
-
This compound
-
Selected vehicle (as determined from solubility studies)
-
Animal model (e.g., BALB/c mice)
-
Viral stock
-
Anesthetic
-
Dosing syringes and needles
-
Blood collection supplies
-
Tissue collection supplies
-
Personal Protective Equipment (PPE)
3.2. Experimental Procedure
-
Vehicle Preparation: Prepare the chosen vehicle solution for this compound as described in the table above. Ensure the final formulation is sterile, if required for the route of administration.
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week prior to the start of the experiment.
-
Grouping and Dosing:
-
Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound, positive control).
-
Administer this compound or the vehicle control to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection). The dosing volume should be appropriate for the animal's weight.
-
-
Viral Challenge: At the appropriate time point relative to drug administration (prophylactic, therapeutic, or a combination), infect the animals with the virus according to the established infection model.
-
Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, changes in behavior, mortality).
-
Sample Collection: At predetermined time points, collect samples for analysis (e.g., blood for pharmacokinetic analysis, tissues for viral load determination and histopathology).
-
Data Analysis: Analyze the collected data to determine the efficacy of this compound. This may include statistical analysis of viral titers, clinical scores, and survival rates between the different treatment groups.
Visualizations
4.1. Signaling Pathway
Caption: Putative mechanism of action of this compound in inhibiting viral replication.
4.2. Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study of this compound.
4.3. Vehicle Selection Logic
Caption: Decision-making process for selecting an appropriate in vivo vehicle.
References
Application Notes and Protocols for Small Molecule Inhibitors in β-Arrestin Recruitment Assays
Topic: Use of a Novel Small Molecule Inhibitor in β-Arrestin Recruitment Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. Upon activation by a ligand, GPCRs not only couple to G proteins but also trigger the recruitment of β-arrestins. This recruitment leads to receptor desensitization, internalization, and the initiation of a distinct wave of G protein-independent signaling. The ability of a ligand to preferentially activate one pathway over the other is known as "biased agonism" and has significant implications for drug design, aiming to develop therapeutics with improved efficacy and fewer side effects.[1][2][3]
β-arrestin recruitment assays are therefore essential tools for characterizing the pharmacological properties of novel compounds targeting GPCRs.[4] These assays allow for the quantification of a compound's ability to either promote or inhibit the interaction between a specific GPCR and β-arrestin. This document provides a detailed protocol for utilizing a novel small molecule inhibitor in a β-arrestin recruitment assay, using a common enzyme fragment complementation (EFC) technology as an example.
Signaling Pathway of β-Arrestin Recruitment
Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs).[5] This phosphorylation creates a high-affinity binding site for β-arrestins.[5] The recruited β-arrestin sterically hinders further G protein coupling, leading to desensitization of the G protein signal.[5][6] Furthermore, β-arrestin acts as a scaffold protein, initiating downstream signaling cascades and mediating receptor endocytosis.[5][7]
References
- 1. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insights into biased agonism at G protein-coupled receptors and their potential for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of signalling and biased agonism in G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR β-Arrestin Product Solutions [emea.discoverx.com]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Content, Live-Cell, and Real-Time Approach to the Quantitation of Ligand-Induced β-Arrestin2 and Class A/Class B GPCR Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Administration of RS-52367 in Mice
Disclaimer: The following document is a template and requires specific experimental data for completion. Extensive searches for "RS-52367" did not yield specific information on this compound. The provided protocols and diagrams are based on general methodologies for long-term drug administration in mice and common signaling pathways investigated in preclinical research. Researchers should substitute the placeholder information with their specific experimental details and data.
Introduction
These application notes provide a framework for conducting and analyzing experiments involving the long-term administration of a therapeutic or research compound, provisionally named this compound, in a murine model. The protocols outlined below cover drug preparation, administration, and subsequent analysis of physiological and cellular responses. The primary audience for this document includes researchers, scientists, and drug development professionals.
Quantitative Data Summary
Comprehensive data collection and organization are critical for the interpretation of long-term studies. The following tables are templates for summarizing key quantitative data.
Table 1: Dosing and Administration Parameters
| Parameter | Description |
| Compound | This compound |
| Mouse Strain | e.g., C57BL/6, BALB/c |
| Age and Weight | e.g., 8-10 weeks, 20-25g |
| Dosage(s) | e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg |
| Vehicle | e.g., Saline, DMSO, PBS |
| Route of Administration | e.g., Oral gavage, Intraperitoneal injection |
| Frequency | e.g., Daily, Twice daily |
| Duration of Study | e.g., 28 days, 90 days |
Table 2: Summary of Physiological Observations
| Treatment Group | N | Body Weight Change (%) | Food Intake ( g/day ) | Water Intake (mL/day) | Survival Rate (%) |
| Vehicle Control | 10 | ||||
| This compound (Low Dose) | 10 | ||||
| This compound (Mid Dose) | 10 | ||||
| This compound (High Dose) | 10 |
Table 3: Biomarker Analysis
| Treatment Group | Biomarker 1 (units) | Biomarker 2 (units) | Biomarker 3 (units) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) |
Experimental Protocols
Detailed and reproducible protocols are essential for the validity of any scientific study.
Animal Husbandry
-
Species and Strain: Specify the mouse strain used (e.g., C57BL/6).
-
Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimation: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Compound Preparation and Administration
-
Preparation of Dosing Solution:
-
On each day of dosing, prepare a fresh solution of this compound.
-
Dissolve the required amount of this compound in the chosen vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vortex or sonicate until the compound is fully dissolved or forms a homogenous suspension.
-
Prepare a vehicle-only solution to serve as the control.
-
-
Administration:
-
Weigh each mouse daily to determine the precise volume of the dosing solution to be administered.
-
For oral gavage, use a sterile, flexible gavage needle.
-
For intraperitoneal injection, use a 27-gauge needle and inject into the lower right quadrant of the abdomen.
-
Administer the compound at the same time each day to minimize circadian variability.
-
Sample Collection and Processing
-
Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at specified time points. Process blood to obtain plasma or serum and store at -80°C.
-
Tissue Harvesting: At the end of the study, euthanize mice according to approved protocols. Perfuse with saline to remove blood from tissues. Harvest organs of interest (e.g., liver, kidney, spleen, tumor), weigh them, and either snap-freeze in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for histology.
Analytical Methods
-
Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should perform a blinded evaluation of the slides.
-
Immunohistochemistry (IHC): Use specific antibodies to detect protein expression and localization in tissue sections.
-
Western Blotting: Homogenize frozen tissues to extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against target proteins.
-
Quantitative PCR (qPCR): Extract RNA from tissues, reverse transcribe to cDNA, and perform qPCR to measure the expression levels of target genes.
-
ELISA: Use enzyme-linked immunosorbent assay kits to quantify the concentration of specific proteins (e.g., cytokines, growth factors) in plasma or tissue homogenates.
Visualizations: Signaling Pathways and Workflows
Diagrams are provided to illustrate potential signaling pathways that could be modulated by a therapeutic compound and a general experimental workflow.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway activated by this compound.
Caption: General experimental workflow for long-term drug administration in mice.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for Research Compounds
Disclaimer: The compound "RS-52367" could not be identified through publicly available scientific databases and resources. The following technical support center provides a generalized framework for addressing solubility challenges with novel or poorly characterized research compounds, using "Compound X" as a placeholder. The principles and techniques described are broadly applicable to researchers, scientists, and drug development professionals working with compounds exhibiting poor solubility.
Frequently Asked Questions (FAQs)
Q1: My compound, "Compound X," is not dissolving in my chosen solvent. What are the initial troubleshooting steps?
A1: When encountering solubility issues, a systematic approach is crucial. Start by verifying the basics:
-
Compound Integrity: Confirm the purity and identity of your compound. Impurities can significantly impact solubility.
-
Solvent Quality: Ensure the solvent is of high purity and anhydrous, especially with hygroscopic solvents like DMSO. Absorbed moisture can reduce solvating power.[1]
-
Physical Assistance: Gentle warming (e.g., 30-40°C in a water bath) and mechanical agitation like vortexing or sonication can help overcome the activation energy barrier for dissolution.[1][2]
Q2: I've tried warming and sonicating, but "Compound X" still won't dissolve. What's the next step?
A2: If initial steps fail, consider the following:
-
Concentration: You may be exceeding the compound's solubility limit in the chosen solvent. Try preparing a more dilute solution.
-
Alternative Solvents: "Compound X" may have poor solubility in your initial solvent. A systematic solvent screen is recommended. Refer to the solvent properties table below to select a range of solvents with varying polarities.
-
Particle Size: The surface area of the compound can affect its dissolution rate. If possible and safe to do so, grinding the compound to a finer powder can increase the surface area available for solvent interaction.[3][4]
Q3: My compound dissolves in the organic solvent, but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution" or "fall-out." Here are some strategies to mitigate this:[2]
-
Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[2]
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock solution directly into a large volume of aqueous media. Instead, perform serial dilutions.
-
Thorough Mixing: Ensure rapid and thorough mixing as you add the compound stock to the aqueous medium to promote dispersion and avoid localized high concentrations that can trigger precipitation.[2]
-
Use of Surfactants or Co-solvents: For challenging compounds, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween-80) or a co-solvent in the aqueous medium can help maintain solubility.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving solubility challenges with "Compound X".
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| Visible solid particles or cloudiness in the initial solvent. | Concentration exceeds solubility limit. | Prepare a more dilute stock solution (e.g., if 10 mM is problematic, try 5 mM or 1 mM). | The compound dissolves completely at a lower concentration. |
| Insufficient agitation. | Vortex vigorously for 1-2 minutes. Sonicate in a water bath for 10-15 minutes.[1] | The compound fully dissolves, resulting in a clear solution. | |
| Low temperature. | Gently warm the solution in a water bath (30-40°C) for 5-10 minutes. | Increased kinetic energy helps overcome the energy barrier for dissolution. | |
| Poor solvent quality (e.g., hygroscopic DMSO). | Use a fresh, unopened bottle of anhydrous, high-purity solvent.[1] | The compound dissolves in the fresh, water-free solvent. | |
| Compound precipitates upon addition to aqueous media. | Low aqueous solubility of the compound. | Decrease the final concentration of the compound in the aqueous medium. | The compound remains in solution at a lower, thermodynamically favorable concentration. |
| High final concentration of organic solvent. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally <0.5%).[2] | Reduced solvent effect on the compound's solubility in the aqueous phase. | |
| Improper mixing technique. | Add the stock solution dropwise while vortexing or stirring the aqueous medium.[2] | Rapid dispersion prevents localized supersaturation and precipitation. | |
| Buffer incompatibility (pH, salt concentration). | Test the solubility of "Compound X" in a small range of different buffers with varying pH and ionic strengths. | The compound shows better solubility in an alternative buffer system. |
Quantitative Data Summary
Since no specific data for "this compound" is available, the following table summarizes the properties of common laboratory solvents used for initial solubility screening.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| Water | 10.2 | 100.0 | 80.1 | Universal solvent for polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189.0 | 46.7 | Aprotic, highly polar solvent for a wide range of organic compounds. |
| Ethanol | 5.2 | 78.5 | 24.6 | Protic, polar solvent, often used as a co-solvent with water. |
| Methanol | 6.6 | 64.7 | 32.7 | Protic, polar solvent. |
| Isopropanol | 4.3 | 82.6 | 19.9 | Less polar than ethanol. |
| Acetonitrile | 6.2 | 81.6 | 37.5 | Aprotic, polar solvent. |
| Acetone | 5.4 | 56.0 | 20.7 | Aprotic, polar solvent. |
| Dichloromethane (DCM) | 3.4 | 39.6 | 9.1 | Non-polar solvent for non-polar compounds. |
| Chloroform | 4.3 | 61.2 | 4.8 | Non-polar solvent. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To determine suitable solvents for "Compound X" and estimate its approximate solubility.
Materials:
-
"Compound X" (solid)
-
Selection of solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile, Acetone, DCM)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes
-
Analytical balance
Methodology:
-
Weigh out a small, precise amount of "Compound X" (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a small, measured volume of a single solvent to the first tube (e.g., 100 µL).
-
Vortex the tube vigorously for 1-2 minutes.
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If the compound does not dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
If the compound still does not dissolve, add another aliquot of the solvent (e.g., 100 µL) and repeat steps 3 and 4.
-
Continue adding solvent in a stepwise manner until the compound fully dissolves.
-
Record the total volume of solvent required to dissolve the compound.
-
Repeat this process for each of the selected solvents.
-
Calculate the approximate solubility in mg/mL for each solvent.
Protocol 2: Preparation of a Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of "Compound X" in DMSO for use in experiments.
Materials:
-
"Compound X" (solid) in a vial
-
Anhydrous, high-purity DMSO[1]
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Bring the vial containing "Compound X" and the DMSO to room temperature.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles. If particles are present, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 30-40°C water bath for 5-10 minutes to aid dissolution.
-
Once the compound is fully dissolved, the stock solution is ready for use or for aliquoting and storage. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: A workflow diagram for troubleshooting compound solubility issues.
Caption: An experimental workflow for small-scale solubility screening.
References
potential off-target effects of RS-52367
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of the hypothetical kinase inhibitor, RS-52367. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound, focusing on potential off-target effects.
Question 1: We observed unexpected cell toxicity at concentrations where the primary target of this compound should not be affected. What could be the cause?
Answer: This could be due to off-target kinase inhibition. We recommend performing a broad-panel kinase screen to identify potential off-target interactions. Additionally, consider performing a cell viability assay with a panel of cell lines that have varying expression levels of suspected off-target kinases.
Question 2: Our phenotypic screen with this compound is showing a response that is inconsistent with the known signaling pathway of its primary target. How can we investigate this?
Answer: This discrepancy may arise from the inhibition of an unexpected kinase or pathway. To troubleshoot this, we suggest:
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Phospho-proteomics analysis: This can provide a global view of changes in protein phosphorylation and help identify affected pathways.
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Western blotting: Probe for the activation status of key proteins in related signaling pathways that could be responsible for the observed phenotype.
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Control compounds: Use structurally distinct inhibitors of the primary target to see if they replicate the phenotype. If not, an off-target effect of this compound is likely.
Question 3: We have identified a potential off-target kinase for this compound. How can we confirm this interaction in a cellular context?
Answer: To validate a potential off-target in a cellular environment, we recommend performing a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay. These methods can confirm the binding of this compound to the suspected off-target kinase within intact cells.
Question 4: Are there any known off-target liabilities for this compound?
Answer: Based on preliminary screening data, this compound has shown some activity against a small number of kinases outside of its primary target family. Please refer to the kinase profiling data below for details. It is crucial to consider these potential off-target activities when interpreting experimental results.
Data Presentation
The following tables summarize the quantitative data for this compound's activity against its primary target and a selection of potential off-target kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| Primary Target Kinase A | 5 | 2.1 | Biochemical |
| Off-Target Kinase X | 150 | 75 | Biochemical |
| Off-Target Kinase Y | 300 | 140 | Biochemical |
| Off-Target Kinase Z | 800 | 350 | Biochemical |
Table 2: Cellular Potency of this compound
| Cell Line | Primary Target IC50 (nM) | Off-Target X IC50 (nM) | Assay |
| Cell Line 1 (High Target A) | 25 | >1000 | Target Engagement |
| Cell Line 2 (High Off-Target X) | 800 | 250 | Target Engagement |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using an In Vitro Biochemical Assay
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO, ranging from 10 mM to 100 pM.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP to each well.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) to measure kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
-
Cell Culture: Culture HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 2 hours.
-
Tracer Addition: Add the NanoBRET™ tracer specific for the kinase of interest and incubate for another 2 hours.
-
Luminescence Measurement: Measure the BRET signal using a luminometer.
-
Data Analysis: Normalize the BRET ratio and determine the IC50 values to assess target engagement.
Visualizations
The following diagrams illustrate key concepts related to the analysis of this compound's potential off-target effects.
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Workflow for identifying and validating off-target effects of this compound.
Technical Support Center: Optimizing RS-52367 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RS-52367, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in in vitro assays. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets CDK4 and CDK6. In normal cell cycle progression, Cyclin D binds to CDK4/6, forming an active complex that phosphorylates the Retinoblastoma protein (Rb).[1][2] Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and a subsequent decrease in cell proliferation.[3][4]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line. A logarithmic or semi-logarithmic dilution series is often a good starting point. Based on data from structurally and functionally similar CDK4/6 inhibitors, a range of 10 nM to 10 µM is advisable for initial screening.[4][5] The optimal concentration will ultimately need to be determined empirically for each cell line and assay.
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time depends on the specific assay and the biological question being addressed. For cell cycle analysis, a 24-hour incubation is often sufficient to observe G1 arrest.[6] For proliferation or viability assays, longer incubation times of 48 to 72 hours or even longer may be necessary to observe a significant effect.[7] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your experiment.
Q4: Which cell lines are most likely to be sensitive to this compound?
A4: Cell lines that are dependent on the CDK4/6-Cyclin D-Rb pathway for G1-S transition are most likely to be sensitive to this compound. This typically includes cell lines that are positive for the Retinoblastoma protein (Rb-proficient).[4][8] Estrogen receptor-positive (ER+) breast cancer cell lines, for instance, have shown high sensitivity to CDK4/6 inhibitors.[5] Cell lines with loss of Rb function are generally resistant to CDK4/6 inhibition.[9][10]
Q5: How should I prepare and store this compound?
A5: this compound should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM).[11] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the stock solution should be freshly diluted to the final desired concentration in cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low.2. Compound instability.3. Insensitive cell line.4. Inappropriate assay endpoint. | 1. Test a higher concentration range (e.g., up to 50 µM).2. Prepare fresh dilutions for each experiment from a properly stored stock.3. Confirm that your cell line is Rb-proficient. Use a positive control cell line known to be sensitive to CDK4/6 inhibitors.4. Ensure your assay measures endpoints relevant to cell cycle arrest or proliferation (e.g., DNA synthesis, cell count) rather than metabolic activity, which can be misleading.[12][13] |
| High levels of cell death observed, even at low concentrations. | 1. Off-target effects.2. Solvent toxicity. | 1. Perform a dose-response curve to identify a non-toxic effective concentration. Lower the concentration and/or reduce the incubation time.2. Ensure the final DMSO concentration is below 0.1%. Run a vehicle-only (DMSO) control to assess its effect on cell viability.[14] |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions.2. Pipetting errors.3. Compound degradation. | 1. Maintain consistent cell passage numbers, seeding densities, and media conditions.2. Calibrate pipettes regularly and use consistent pipetting techniques.3. Aliquot stock solutions to minimize freeze-thaw cycles and prepare fresh dilutions for each experiment. |
| Development of resistance to this compound over time. | 1. Loss of Rb function.2. Upregulation of Cyclin E-CDK2 pathway.3. Increased expression of CDK6. | 1. Verify Rb expression and phosphorylation status by Western blot.2. Investigate the expression and activity of Cyclin E and CDK2.3. Assess CDK6 expression levels.[9][15] |
Data Presentation
Table 1: Recommended Concentration Ranges of CDK4/6 Inhibitors for In Vitro Assays
| Compound | Target | Typical IC₅₀ Range (Biochemical) | Recommended Cell-Based Assay Concentration Range | Reference |
| Palbociclib | CDK4/6 | 11-15 nM | 0.1 - 5 µM | [16] |
| Ribociclib | CDK4/6 | 10-39 nM | 0.1 - 10 µM | [4][11] |
| Abemaciclib (B560072) | CDK4/6 | 2-10 nM | 0.1 - 1 µM | [6][17] |
| This compound | CDK4/6 | To be determined | Suggested Starting Range: 10 nM - 10 µM |
IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CyQUANT® Direct Cell Proliferation Assay
This protocol provides a method for quantifying cell number based on DNA content, which is a more accurate measure of proliferation for cytostatic compounds like this compound compared to metabolic assays (e.g., MTT, XTT).[12]
Materials:
-
Rb-proficient cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom black microplate
-
CyQUANT® Direct Cell Proliferation Assay Kit
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 20 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay:
-
Prepare the CyQUANT® working solution according to the manufacturer's instructions.
-
Add 100 µL of the CyQUANT® working solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence of each well using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.
-
Data Analysis: Subtract the average fluorescence of the media-only blank wells from all other wells. Plot the normalized fluorescence against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Phospho-Rb
This protocol is used to assess the direct pharmacological effect of this compound on its target pathway by measuring the phosphorylation status of Rb.
Materials:
-
Rb-proficient cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) and a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Rb and a loading control to ensure equal protein loading.
Visualizations
Caption: CDK4/6 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for Lack of this compound Activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 Inhibition in Breast Cancer: Mechanisms of Response and Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 11. Ribociclib | LEE011 | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 16. tandfonline.com [tandfonline.com]
- 17. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results with RS-52367
Internal Note: Initial searches for "RS-52367" did not yield information on a specific chemical compound for research purposes. The identifier is associated with a mechanical part. The following content is based on a likely misinterpretation of the user's query and addresses troubleshooting for a hypothetical compound in a relevant therapeutic area, such as a kinase inhibitor, based on common issues encountered with similar small molecules in research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the MEK1/2 kinases. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making this compound a subject of interest in oncology research.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. For in vivo studies, the stock solution can be further diluted in appropriate vehicles such as a mixture of Cremophor EL, ethanol, and saline. Please refer to your specific experimental protocol for the optimal formulation.
Q3: Is this compound selective for MEK1/2?
Yes, this compound has been designed to exhibit high selectivity for MEK1 and MEK2 kinases. However, as with any kinase inhibitor, off-target effects are possible, especially at higher concentrations. It is advisable to perform control experiments to validate that the observed phenotype is a direct result of MEK1/2 inhibition.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assays
High variability in cell viability assays, such as MTT or CellTiter-Glo, can arise from several factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. | Consistent and reproducible cell viability readings. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after addition. Reduce the final concentration or the percentage of DMSO in the final dilution. | Clear media and consistent compound exposure. |
| Inconsistent Incubation Times | Standardize the incubation time with the compound across all plates and experiments. | Reduced well-to-well and plate-to-plate variability. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Minimized variability due to edge effects. |
Issue 2: Lack of Expected Downstream Pathway Inhibition
If you are not observing the expected decrease in phosphorylated ERK (p-ERK) levels upon treatment with this compound, consider the following:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting p-ERK in your specific cell line. | Clear dose-dependent inhibition of p-ERK. |
| Incorrect Timing of Lysate Collection | Conduct a time-course experiment to identify the time point of maximal p-ERK inhibition. | Identification of the optimal treatment duration. |
| Antibody Quality | Validate the specificity and sensitivity of your primary and secondary antibodies for Western blotting. | Strong and specific signal for both total ERK and p-ERK. |
| Cell Line Resistance | Investigate potential mechanisms of intrinsic or acquired resistance in your cell line, such as mutations in the MEK1/2 pathway. | Understanding of the cellular context of this compound activity. |
Experimental Protocols
Western Blotting for p-ERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by this compound.
RS-52367 stability in different experimental buffers
Disclaimer: The following information is provided for a hypothetical compound, RS-52367, presumed to be a benzofuran (B130515) carboxylic acid derivative for illustrative purposes. The stability data, experimental protocols, and signaling pathways are generalized examples and should not be considered as experimentally verified data for a real compound with this designation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
For long-term storage, it is advisable to store stock solutions of this compound in an appropriate solvent, such as DMSO, at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How stable is this compound in aqueous buffers at different pH values?
The stability of this compound, as a hypothetical benzofuran carboxylic acid derivative, is expected to be pH-dependent. Generally, compounds with carboxylic acid moieties are more stable at acidic to neutral pH. Alkaline conditions might lead to hydrolysis or other forms of degradation. The provided stability data table offers a hypothetical overview of its stability in various common buffers.
Q3: Can I expect this compound to be stable in buffers containing nucleophiles, such as Tris?
Tris buffer contains a primary amine that can act as a nucleophile and may react with certain functional groups, potentially leading to degradation of the compound over time. For long-term experiments, it is advisable to assess the stability of this compound in Tris buffer specifically or consider using an alternative buffer system if instability is observed.
Q4: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution may suggest chemical degradation or oxidation of the compound.[1] This can be triggered by factors such as exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to verify the integrity of the compound using an analytical method like HPLC before proceeding with your experiments.
Stability of this compound in Different Experimental Buffers
The following table summarizes the hypothetical stability of this compound in a selection of common experimental buffers over a 24-hour period. The data is presented as the percentage of the initial compound remaining, as would be determined by a stability-indicating HPLC method.
| Buffer (50 mM) | pH | Temperature (°C) | % Remaining after 24 hours |
| Citrate | 5.0 | 4 | >99% |
| Citrate | 5.0 | 25 (Room Temperature) | 98% |
| Citrate | 5.0 | 37 | 95% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | >99% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 (Room Temperature) | 92% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 85% |
| Tris-HCl | 8.5 | 4 | 98% |
| Tris-HCl | 8.5 | 25 (Room Temperature) | 88% |
| Tris-HCl | 8.5 | 37 | 75% |
Experimental Protocol: Assessing the Stability of this compound in Aqueous Buffers
This protocol provides a general framework for evaluating the stability of a small molecule like this compound in various buffer systems using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer reagents (e.g., sodium citrate, sodium phosphate, Tris base)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Calibrated pH meter
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Buffer Solutions: Prepare 50 mM solutions of the desired buffers (e.g., Citrate, PBS, Tris-HCl) and adjust the pH to the target values.
-
Working Solutions: Spike the this compound stock solution into each buffer to a final concentration of 100 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on stability.
3. Stability Study Execution:
-
Time=0 Sample: Immediately after preparing the working solutions, take an aliquot from each and analyze it by HPLC. This will serve as the baseline (T=0) measurement.
-
Incubation: Store the remaining working solutions under the desired temperature conditions (e.g., 4°C, 25°C, 37°C) and protect them from light.
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each solution for HPLC analysis.
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradants.
-
Inject the samples from each timepoint and record the peak area of this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time=X / Peak Area at Time=0) * 100
Hypothetical Signaling Pathway for this compound
Many benzofuran derivatives have been investigated as anti-cancer agents that target key signaling pathways involved in cell proliferation and survival.[2][3][4][5][6] The following diagram illustrates a hypothetical mechanism where this compound inhibits the mTOR signaling pathway, a central regulator of cell growth.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Phenotypes in Drug Discovery
Important Note: Information regarding a specific compound designated "RS-52367" is not available in publicly accessible scientific literature. The following troubleshooting guide provides a generalized framework for addressing unexpected phenotypes observed in cells treated with a novel small molecule inhibitor, drawing upon established principles of drug-induced off-target effects and pathway analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that was not predicted by the known mechanism of action of our compound. What are the potential causes?
A1: Unexpected phenotypes can arise from several factors beyond the intended on-target effect of a therapeutic compound. The most common causes include:
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Off-Target Effects: The compound may be binding to and modulating the activity of unintended proteins (off-targets) that have structural similarities to the intended target. These off-target interactions can trigger distinct signaling pathways, leading to unforeseen cellular responses.
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Downstream Effects of the Primary Target: The intended target, when inhibited, may regulate a wider array of downstream signaling pathways than initially anticipated. The observed phenotype could be a secondary or tertiary consequence of the on-target activity.
-
Compound-Induced Stress or Toxicity: At certain concentrations, the compound may induce cellular stress responses (e.g., oxidative stress, endoplasmic reticulum stress) or general toxicity, which can manifest as a variety of non-specific phenotypes.
-
Metabolism of the Compound: The cell may metabolize the parent compound into active metabolites with different target profiles, leading to a mixed pharmacological effect.
Q2: How can we begin to investigate the cause of the unexpected phenotype?
A2: A systematic approach is crucial. We recommend a tiered experimental workflow to progressively narrow down the possibilities.
Troubleshooting Workflow
The following diagram outlines a logical workflow for investigating the root cause of an unexpected phenotype.
Caption: A stepwise workflow for troubleshooting unexpected cellular phenotypes.
Key Experimental Protocols
Protocol 1: Dose-Response Analysis
Objective: To determine if the concentration-dependence of the unexpected phenotype correlates with the on-target activity of the compound.
Methodology:
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution series) spanning a wide concentration range, from well below to well above the known on-target IC50.
-
Incubation: Treat the cells with the compound for a fixed duration (e.g., 24, 48, or 72 hours).
-
On-Target Activity Assay: In parallel, perform an assay to measure the on-target activity (e.g., a Western blot for a downstream phosphorylation event, a reporter assay).
-
Phenotypic Assay: Quantify the unexpected phenotype using an appropriate method (e.g., cell viability assay, immunofluorescence imaging, flow cytometry).
-
Data Analysis: Plot the dose-response curves for both the on-target effect and the unexpected phenotype. Calculate the EC50/IC50 for each. A significant discrepancy between the two values may suggest an off-target effect.
Protocol 2: Global Phosphoproteomics Analysis
Objective: To identify signaling pathways that are aberrantly activated or inhibited by the compound.
Methodology:
-
Cell Treatment: Treat cells with the compound at a concentration known to induce the unexpected phenotype, alongside a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use an enrichment technique (e.g., Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC)) to isolate phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the changes in phosphopeptide abundance between the treated and control samples.
-
Pathway Enrichment Analysis: Use bioinformatics tools (e.g., GSEA, DAVID) to determine which signaling pathways are significantly over-represented in the dataset of differentially phosphorylated proteins.
Data Presentation: Interpreting Dose-Response Data
A common early step is to compare the potency of the compound for its intended target versus the unexpected phenotype.
| Parameter | On-Target Pathway Inhibition | Unexpected Phenotype (e.g., Apoptosis) |
| EC50 / IC50 | 50 nM | 5 µM |
| Interpretation | The 100-fold difference in potency strongly suggests that the unexpected phenotype is mediated by an off-target effect that occurs at higher concentrations. |
Visualizing Potential Off-Target Pathways
If pathway analysis from phosphoproteomics data implicates a common signaling cascade, such as the MAPK/ERK pathway, it can be visualized to guide further experiments.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
addressing poor bioavailability of RS-52367 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound RS-52367. The information provided addresses common challenges related to the poor in vivo bioavailability of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the XYZ signaling pathway, a critical pathway implicated in several disease models. Due to its hydrophobic nature, this compound exhibits low aqueous solubility, which can lead to poor absorption and low bioavailability in vivo.
Q2: What are the primary challenges observed with this compound in preclinical studies?
A2: The most significant challenge encountered with this compound is its poor and variable oral bioavailability. This can lead to inconsistent plasma concentrations and difficulty in establishing a clear dose-response relationship in efficacy and toxicology studies.
Q3: What are the known physicochemical properties of this compound?
A3: Key physicochemical properties are summarized below.
| Property | Value |
| Molecular Weight | > 500 g/mol |
| LogP | > 5 |
| Aqueous Solubility | < 0.1 µg/mL |
| H-bond Donors | > 5 |
| H-bond Acceptors | > 10 |
These properties place this compound in the Biopharmaceutics Classification System (BCS) Class II or IV, indicating that its absorption is limited by its poor solubility.
Troubleshooting Guide
Issue: High variability in plasma concentrations between subjects in animal studies.
Possible Cause: This is often a direct consequence of the poor aqueous solubility and dissolution rate of this compound in the gastrointestinal tract. Minor physiological differences between animals can lead to significant variations in the extent of drug dissolution and absorption.
Troubleshooting Steps:
-
Formulation Optimization: The initial step should be to move beyond simple suspension formulations.
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) can increase the surface area for dissolution.
-
Lipid-Based Formulations: For highly lipophilic compounds like this compound, lipid-based drug delivery systems (LBDDS) can significantly improve absorption.
Issue: Lack of dose-proportionality in pharmacokinetic (PK) studies.
Possible Cause: At higher doses, the dissolution of this compound may become the rate-limiting step for absorption, leading to a plateau in plasma exposure despite increasing the administered dose.
Troubleshooting Steps:
-
Conduct in vitro dissolution studies: Test the dissolution profile of different formulations to identify one that shows improved and more linear release characteristics.
-
Evaluate Solubilization Techniques: Investigate the use of co-solvents, surfactants, or cyclodextrins in the formulation to enhance the solubility of this compound in the gastrointestinal fluids.
-
Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, exploring parenteral routes (e.g., intravenous, subcutaneous) may be necessary for definitive pharmacology and toxicology studies.
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
-
Objective: To reduce the particle size of this compound to improve its dissolution rate.
-
Materials: this compound API, 2% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water, sterile milling jar, zirconia milling media.
-
Procedure:
-
Prepare a 10 mg/mL slurry of this compound in the 2% HPMC solution.
-
Add the slurry and milling media to the milling jar.
-
Mill at 500 rpm for 2-4 hours.
-
Periodically sample the suspension and measure the particle size distribution using laser diffraction.
-
Continue milling until the desired particle size (e.g., D90 < 5 µm) is achieved.
-
Administer the resulting micronized suspension to test animals.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids.
-
Materials: this compound API, Labrafac PG (oil), Kolliphor RH 40 (surfactant), Transcutol HP (co-solvent).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components.
-
Construct a ternary phase diagram to identify the range of compositions that will form a stable microemulsion.
-
Prepare the SEDDS formulation by dissolving this compound in the selected oil, then adding the surfactant and co-solvent. Mix until a clear, homogenous solution is formed.
-
Characterize the formulation by assessing its self-emulsification time, droplet size, and drug precipitation upon dilution in aqueous media.
-
Encapsulate the liquid SEDDS formulation in hard gelatin capsules for oral administration.
-
Visualizations
Caption: Workflow for addressing the poor bioavailability of this compound.
Caption: Proposed mechanism of action for this compound in the XYZ signaling pathway.
Technical Support Center: Interpreting Ambiguous Data from Compound-X (formerly RS-52367) Experiments
Disclaimer: Publicly available information on "RS-52367" is not available. The following technical support center content is a template created with a placeholder compound, "Compound-X," to demonstrate the requested format and provide a framework for internal documentation. The data, protocols, and pathways presented are illustrative and not based on real-world experimental results for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the IC50 values for Compound-X in our cell viability assays. What could be the cause?
A1: High variability in IC50 values for Compound-X is a known issue and can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the root cause. Common culprits include inconsistent cell seeding density, variability in compound plate preparation, and the use of cells with high passage numbers.
Q2: Why do we see conflicting results in our Western blot analysis for the downstream targets of the hypothetical Pathway-A after treatment with Compound-X?
A2: Ambiguous Western blot results for Pathway-A targets are often linked to the timing of cell lysis after treatment and the specific antibody clones used. We recommend performing a time-course experiment to determine the optimal endpoint for observing changes in protein expression. Additionally, ensure that the antibodies have been validated for specificity in your experimental system.
Q3: Is there a known off-target for Compound-X that could explain some of the unexpected phenotypic changes we are observing?
A3: While the primary target of Compound-X is well-characterized, preliminary internal screening has suggested potential low-affinity binding to Kinase-Z. This off-target activity could contribute to some of the observed phenotypes, particularly at higher concentrations of Compound-X. We recommend performing a confirmatory assay for Kinase-Z activity in the presence of Compound-X.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
This guide provides a step-by-step process to troubleshoot high variability in IC50 measurements for Compound-X.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Perform a cell count for each experiment and visually inspect plates for even cell distribution. |
| Variability in Compound Dilution | Prepare fresh serial dilutions of Compound-X for each experiment. Use calibrated pipettes and perform quality control checks on automated liquid handlers. |
| Cell Line Instability | Use cells with a consistent and low passage number. Regularly perform cell line authentication. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plates or fill them with a buffer to maintain humidity. |
| Contamination (Mycoplasma) | Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular response to treatment. |
Guide 2: Ambiguous Western Blot Results
This guide addresses common issues leading to unclear or conflicting Western blot data for Pathway-A targets following Compound-X treatment.
Troubleshooting Steps
| Step | Action | Expected Outcome |
| 1. Optimize Lysis Time | Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) with a fixed concentration of Compound-X. | Identification of the optimal time point to observe the desired changes in target protein levels. |
| 2. Validate Antibodies | Use a positive and negative control for your target proteins. If possible, test multiple antibody clones. | Confirmation that the antibody specifically recognizes the target protein. |
| 3. Check Loading Controls | Ensure that the expression of your loading control (e.g., GAPDH, β-actin) is not affected by Compound-X treatment. | Reliable normalization of target protein expression. |
| 4. Standardize Protein Quantification | Use a consistent and reliable protein quantification method (e.g., BCA assay) before loading samples. | Equal protein loading across all lanes. |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol outlines the methodology for determining the IC50 of Compound-X in a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well clear-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of Compound-X in DMSO.
-
Further dilute the compound in complete growth medium.
-
Add 10 µL of the diluted compound to the respective wells.
-
Incubate for 72 hours.
-
-
Data Acquisition:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Protocol 2: Western Blotting for Pathway-A Targets
This protocol describes the steps for analyzing the protein expression of Pathway-A targets after Compound-X treatment.
-
Cell Lysis:
-
Treat cells with Compound-X for the optimized duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and image the blot using a chemiluminescence imager.
-
Visualizations
Caption: High-level workflow for cell-based assays with Compound-X.
Caption: Proposed inhibitory mechanism of Compound-X on a hypothetical signaling cascade.
Caption: Logical flow for troubleshooting inconsistent IC50 values.
Validation & Comparative
A Comparative In Vivo Analysis of L-687,306 and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the novel muscarinic antagonist L-687,306 and the classical antagonist, scopolamine (B1681570). The information presented is based on preclinical studies and aims to delineate the pharmacological profiles of these compounds, with a focus on their effects on cognitive and physiological parameters.
Introduction
Scopolamine, a non-selective muscarinic receptor antagonist, is widely utilized in preclinical research to induce cognitive deficits, thereby creating a model for age-associated memory impairment and dementia.[1][2] However, its utility is often hampered by a range of side effects. L-687,306 is a novel muscarinic antagonist that has been investigated for its potential to offer a more favorable therapeutic window.[1][3] This guide synthesizes available in vivo data to compare the efficacy and side-effect profiles of L-687,306 and scopolamine.
Comparative Efficacy and Side Effect Profile
In vivo studies in rats have demonstrated that L-687,306 is a more effective muscarinic antagonist in centrally mediated assays compared to scopolamine, with a reduced impact on behavioral suppression.[3] Both compounds were found to be effective in antagonizing the bradycardic effects of the muscarinic agonist arecoline (B194364), indicating comparable peripheral activity.[3][4] However, L-687,306 exhibited a superior ability to antagonize the discriminative stimulus and rate-suppressing effects of arecoline in behavioral assays.[3]
Notably, at equi-effective or higher doses in preclinical models of antidepressant activity (forced swim test), L-687,306 was found to be considerably less disruptive than scopolamine in assays of cognition-related behavior.[1]
Data Summary
| Parameter | L-687,306 | Scopolamine | Animal Model | Reference |
| Cognitive Disruption | Less disruptive | More disruptive | Rat | [1] |
| Antagonism of Arecoline-induced Bradycardia | Effective | Effective | Rat | [3][4] |
| Antagonism of Arecoline Discriminative Stimulus | More effective | Less effective | Rat | [3] |
| Antidepressant-like Activity (Forced Swim Test) | Effective | Effective | Rat | [1] |
Signaling Pathways and Mechanism of Action
Both L-687,306 and scopolamine act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). Scopolamine is a non-selective antagonist, binding to all five muscarinic receptor subtypes (M1-M5). This broad activity profile contributes to its cognitive-impairing effects, primarily through the blockade of M1 receptors, but also leads to a range of peripheral and central side effects.
The following diagram illustrates the generalized mechanism of action for a muscarinic antagonist like scopolamine.
Mechanism of Muscarinic Antagonism
Experimental Protocols
Drug Discrimination and Response Rate Assay
-
Subjects: Rats.
-
Training: Animals were trained to discriminate the stimulus effects of the muscarinic agonist arecoline (1.0 mg/kg).
-
Testing: The ability of L-687,306 and scopolamine to antagonize the effects of arecoline was evaluated. Concomitant measures of response rate were recorded to assess behavioral suppression.
-
Rationale: This assay evaluates the central effects of the antagonists.
Cardiovascular Assay (Bradycardia)
-
Subjects: Rats equipped with telemetry devices.
-
Procedure: Bradycardia was induced by the administration of arecoline (10 mg/kg).
-
Testing: The ability of L-687,306 and scopolamine to block the arecoline-induced bradycardia was measured.
-
Rationale: This assay assesses the peripheral effects of the antagonists.
The following diagram outlines the general experimental workflow for comparing the in vivo effects of these muscarinic antagonists.
In Vivo Comparison Workflow
Conclusion
The available in vivo data suggests that L-687,306 may present a more favorable profile than scopolamine as a muscarinic antagonist. While both compounds demonstrate peripheral activity, L-687,306 appears to be a more effective central muscarinic antagonist with a reduced tendency to cause the behavioral suppression often observed with scopolamine.[3] These findings highlight the potential for developing novel muscarinic antagonists with improved therapeutic indices for conditions where cholinergic modulation is desired. Further research is warranted to fully elucidate the receptor subtype selectivity and the full therapeutic potential of L-687,306.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine [frontiersin.org]
- 3. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective M4 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine (B1216132) receptor, a key regulator of cholinergic transmission in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, dystonia, and schizophrenia. The development of selective antagonists for the M4 receptor is a critical step in realizing this therapeutic potential, offering the promise of targeted efficacy with reduced side effects compared to non-selective muscarinic ligands. This guide provides an objective comparison of recently developed selective M4 antagonists, focusing on their in vitro and in vivo pharmacological profiles.
In Vitro Pharmacological Comparison
The following tables summarize the binding affinities and functional potencies of several selective M4 muscarinic receptor antagonists. The data are compiled from radioligand binding assays and functional assays, such as calcium mobilization assays.
Table 1: Binding Affinity (Ki in nM) at Muscarinic Receptor Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 | Selectivity (M4 vs other subtypes) |
| VU6013720 | >10,000 | >10,000 | >10,000 | 1.5 ± 0.15 | >10,000 | Highly selective for M4[1] |
| VU6021302 | >10,000 | >10,000 | >10,000 | 11.7 ± 2.01 | >10,000 | Highly selective for M4[1] |
| VU6021625 | >10,000 | >10,000 | >10,000 | 11.4 ± 2.24 (rat), 9.6 ± 1.17 (mouse) | >10,000 | Highly selective for M4[1] |
| VU6028418 | >10,000 | 3,500 | >10,000 | 4.1 | >10,000 | Highly selective for M4 |
| PD102807 | 6559 | 3441 | 950 | 91 | 7412 | 10- to 82-fold selective for M4[2] |
| PCS1055 | >1000 | ~1000 | ~1000 | 6.5 | >1000 | ~150-fold selective for M4[3] |
Note: Data for VU compounds are from studies using rat M4 receptors, except where noted. Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (IC50 or pKB) at Muscarinic Receptor Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 |
| VU6013720 | >10,000 nM | >10,000 nM | >10,000 nM | 20 nM (rat), 0.59 nM (human) | >10,000 nM |
| VU6021302 | >10,000 nM | >10,000 nM | >10,000 nM | 70 nM (rat), 1.8 nM (human) | >10,000 nM |
| VU6021625 | >10,000 nM | >10,000 nM | >10,000 nM | 57 nM (rat), 0.44 nM (human) | >10,000 nM |
| PD102807 | pKB = 5.60 | pKB = 5.88 | pKB = 6.39 | pKB = 7.40 | - |
| PCS1055 | >1000-fold selective for M4 | 69.1-fold selective for M4 | 342-fold selective for M4 | Kb = 5.72 nM | >1000-fold selective for M4 |
Note: IC50 values represent the concentration of antagonist that inhibits 50% of the agonist response. pKB is the negative logarithm of the antagonist equilibrium dissociation constant. Lower IC50 and higher pKB values indicate greater potency. Data for VU compounds from calcium mobilization assays. Data for PD102807 from [35S]-GTPγS binding assays.[4] Data for PCS1055 from GTP-γ-[35S] binding and Schild analysis.[3]
In Vivo Efficacy in Preclinical Models
Selective M4 antagonists have demonstrated efficacy in animal models of movement disorders, providing strong rationale for their therapeutic potential. A key model used to assess antiparkinsonian activity is the haloperidol-induced catalepsy model in rodents.
Haloperidol-Induced Catalepsy Model
Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, characterized by an inability to correct an externally imposed posture. This model is widely used to screen for compounds with potential efficacy against the motor symptoms of Parkinson's disease.
A study by Moehle et al. (2021) demonstrated that VU6021625 significantly reverses haloperidol-induced catalepsy in both mice and rats.[5] In mice, doses of 1 mg/kg and 3 mg/kg of VU6021625 significantly reduced the time spent in a cataleptic state.[5] Similarly, in rats, VU6021625 was effective at reducing catalepsy.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The general protocol involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value, which represents the binding affinity of the test compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Calcium mobilization assays are functional assays used to measure the ability of a compound to antagonize the activation of Gq-coupled receptors, such as the muscarinic receptors. In this assay, cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an agonist (e.g., acetylcholine), Gq-coupled receptors activate a signaling cascade that leads to an increase in intracellular calcium concentration. This increase in calcium is detected as an increase in fluorescence. An antagonist will inhibit this agonist-induced calcium influx.
Haloperidol-Induced Catalepsy Protocol
The following is a general protocol for the haloperidol-induced catalepsy test in mice.
-
Animal Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration:
-
The test compound (e.g., VU6021625) or vehicle is administered intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), haloperidol (typically 1 mg/kg) is administered i.p. to induce catalepsy.[6]
-
-
Catalepsy Assessment:
-
At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), catalepsy is measured.[7][8]
-
The mouse's forepaws are gently placed on a horizontal bar (e.g., 4 cm high).[6]
-
The latency to remove both forepaws from the bar is recorded, with a maximum cutoff time (e.g., 180 seconds).[9]
-
-
Data Analysis: The mean latency to descend is calculated for each treatment group and compared to the vehicle-treated control group. A significant reduction in the latency to descend indicates an anti-cataleptic effect.
M4 Receptor Signaling Pathway
The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the M4 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
References
- 1. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD 102807, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Tribulus terrestris on Haloperidol-induced Catalepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
Validating M4 Receptor Selectivity: A Comparative Analysis of Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine (B1216132) receptor represents a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The development of selective M4 receptor modulators is a key strategy to mitigate the adverse effects associated with non-selective muscarinic agonists. This guide provides a comparative overview of the M4 receptor positive allosteric modulator (PAM) RS-52367 and other benchmark PAMs, offering insights into their selectivity profiles.
While comprehensive public data on the binding affinity and functional potency of this compound across all muscarinic receptor subtypes (M1-M5) is not currently available, this guide presents a framework for its evaluation by comparing it with the well-characterized M4 PAMs, LY2033298 and VU0152100. The following sections detail the experimental protocols necessary to determine receptor selectivity and present the available data for these comparator compounds.
Comparative Selectivity Profiles of M4 PAMs
To objectively assess the selectivity of a compound for the M4 receptor, it is essential to determine its binding affinity (Ki or IC50) and functional potency (EC50) at all five muscarinic receptor subtypes. The following tables summarize the available data for the comparator compounds LY2033298 and VU0152100.
Table 1: Comparative Binding Affinity of M4 Receptor PAMs
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| LY2033298 | No Effect | 1000[1] | No Effect | 200[1] | No Effect |
| VU0152100 | >10,000 | >10,000 | >10,000 | 3500 | >10,000 |
Table 2: Comparative Functional Potency of M4 Receptor PAMs (EC50)
| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) |
| LY2033298 | No Activity | Weak Activity | No Activity | 646 (rat)[2] | No Activity |
| VU0152100 | No Activity | No Activity | No Activity | 257 (rat)[2] | No Activity |
Experimental Protocols
To validate the selectivity of this compound, the following standard experimental protocols are recommended.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (this compound) and comparator compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay measures the ability of a compound to modulate the intracellular calcium concentration following receptor activation. M1, M3, and M5 receptors couple to Gq proteins, leading to an increase in intracellular calcium upon activation. M2 and M4 receptors couple to Gi/o proteins, which typically inhibit adenylyl cyclase. However, functional assays for M2 and M4 receptors can be designed in cells co-expressing the receptor and a promiscuous G-protein (like Gα15/16) that couples to the calcium pathway, or by measuring the inhibition of forskolin-stimulated cAMP accumulation. For PAMs, the assay measures the potentiation of the response to an orthosteric agonist like acetylcholine.
Materials:
-
Cell lines stably expressing individual human muscarinic receptor subtypes.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound), comparator compounds, and an orthosteric agonist (e.g., acetylcholine).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in microplates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound (as a PAM) followed by a fixed, sub-maximal concentration (e.g., EC20) of an orthosteric agonist like acetylcholine.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data are analyzed to determine the EC50 value of the PAM in potentiating the agonist response.
Visualizing Experimental Design and M4 Signaling
To further clarify the experimental approach and the underlying biological pathway, the following diagrams are provided.
By employing these standardized assays and comparing the results to known selective M4 PAMs, researchers can effectively validate the selectivity profile of this compound and determine its potential as a novel therapeutic agent.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel M4 Muscarinic Receptor Antagonists: VU6013720 and VU6021625
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two first-in-class, selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, VU6013720 and VU6021625. The data presented is based on preclinical studies and aims to offer an objective overview of their comparative efficacy and pharmacological profiles.
Introduction
Nonselective muscarinic receptor antagonists have shown therapeutic efficacy in movement disorders like Parkinson's disease and dystonia, but their clinical use is hampered by significant side effects.[1][2] The development of selective antagonists for individual mAChR subtypes, such as the M4 receptor, presents a promising strategy to retain therapeutic benefits while minimizing adverse effects.[1][2][3] The M4 receptor is highly expressed in the striatum and plays a crucial role in modulating dopamine (B1211576) signaling, making it a key target for novel therapeutics.[4] This guide focuses on VU6013720 and VU6021625, two novel M4 antagonists with demonstrated antiparkinsonian and antidystonic efficacy in rodent models.[1][2]
In Vitro Pharmacological Profile
The potency and selectivity of VU6013720 and VU6021625 were assessed using calcium mobilization and radioligand binding assays in Chinese Hamster Ovary (CHO) cells expressing individual human or rat muscarinic receptor subtypes.[1][2]
Calcium Mobilization Assay
This assay measured the ability of the compounds to inhibit the increase in intracellular calcium triggered by acetylcholine (ACh). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Human M4 IC50 (nM) | Rat M4 IC50 (nM) | Rat M1 IC50 (nM) | Rat M2 IC50 (nM) | Rat M3 IC50 (nM) | Rat M5 IC50 (nM) |
| VU6013720 | 0.6 | 20 | 1700 | 670 | >10000 | >10000 |
| VU6021625 | 0.44 | 57 | 5500 | 3200 | >10000 | >10000 |
Table 1: Comparative IC50 values of VU6013720 and VU6021625 in a calcium mobilization assay. [1][2][5]
Both compounds demonstrate high potency at the human M4 receptor, with VU6021625 being slightly more potent. VU6013720 shows greater potency at the rat M4 receptor compared to VU6021625. Both compounds exhibit high selectivity against M3 and M5 receptors.[1][2] The primary off-target activity was observed at the M2 receptor, with VU6013720 showing a lower IC50 value and therefore less selectivity than VU6021625 in this regard.[1][2]
Radioligand Binding Assay
Competition binding assays were performed using [3H]-N-methylscopolamine ([3H]-NMS) to determine the binding affinity (Ki) of the antagonists at the rat M4 receptor.
| Compound | Rat M4 Ki (nM) |
| VU6013720 | 1.5 ± 0.15 |
| VU6021625 | 11.4 ± 2.24 |
Table 2: Binding affinities of VU6013720 and VU6021625 at the rat M4 receptor. [1]
VU6013720 displays a significantly higher binding affinity for the rat M4 receptor compared to VU6021625.[1]
In Vivo Efficacy
The antiparkinsonian and antidystonic effects of VU6021625 were evaluated in rodent models. While direct in vivo comparative efficacy data with VU6013720 is limited in the available literature, the efficacy of VU6021625 provides a benchmark for the potential of selective M4 antagonists.
Haloperidol-Induced Catalepsy Model (Antiparkinsonian Efficacy)
VU6021625 demonstrated a dose-dependent reversal of haloperidol-induced catalepsy in both mice and rats, a model used to assess parkinsonian motor deficits.
| Species | Dose of VU6021625 | % Reversal of Catalepsy |
| Mouse | 1 mg/kg | 60.7% |
| Mouse | 3 mg/kg | 63.3% |
| Rat | 1 mg/kg | 65.6% |
| Rat | 3 mg/kg | 68.8% |
Table 3: Antiparkinsonian efficacy of VU6021625 in the haloperidol-induced catalepsy model. [1]
The minimal effective dose for VU6021625 was 1 mg/kg in both species.[1] The efficacy of VU6021625 was confirmed to be on-target, as the effect was absent in M4 receptor knockout mice.[2]
DOPA-Responsive Dystonia Model (Antidystonic Efficacy)
In a genetic mouse model of DOPA-responsive dystonia (DRD), VU6021625 significantly reduced abnormal dystonic movements at a dose of 3 mg/kg, demonstrating efficacy comparable to the nonselective muscarinic antagonist trihexyphenidyl.[2]
Signaling Pathway and Experimental Workflow
M4 Muscarinic Receptor Antagonist Signaling Pathway
M4 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[6] Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (camp) production.[6] M4 receptor antagonists, such as VU6013720 and VU6021625, block the binding of acetylcholine to the M4 receptor, thereby preventing this inhibitory signaling cascade. This disinhibition is thought to increase the release of neurotransmitters like dopamine, which is relevant for their therapeutic effects in movement disorders.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. What are M4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data for Head-to-Head Comparison of RS-52367 and VU6021302
A comprehensive search for publicly available scientific literature and experimental data on the compounds RS-52367 and VU6021302 has yielded no specific information regarding their biochemical properties, mechanisms of action, or any head-to-head comparisons. The identifiers provided do not correspond to any known chemical entities in prominent pharmacology and chemistry databases.
Consequently, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or generate signaling pathway diagrams as requested. The core requirements of data presentation, experimental methodologies, and visualization cannot be met without foundational information on the compounds of interest.
Researchers, scientists, and drug development professionals seeking information on these compounds are advised to verify the compound identifiers and consult internal or proprietary databases that may contain information not available in the public domain. Without access to relevant data, a meaningful and objective comparison is unachievable.
A Comparative Analysis of Selective and Non-Selective Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "RS-52367" as specified in the topic query could not be identified in publicly available scientific literature. Therefore, this guide uses the well-characterized M2-selective muscarinic antagonist AQ-RA 741 as a representative example for comparison against non-selective muscarinic antagonists.
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. While non-selective muscarinic antagonists, such as atropine (B194438) and scopolamine (B1681570), block all five subtypes and have broad physiological effects, subtype-selective antagonists offer the potential for more targeted therapeutic interventions with fewer side effects. This guide provides a comparative overview of the M2-selective antagonist AQ-RA 741 and commonly used non-selective muscarinic antagonists, supported by experimental data and detailed methodologies.
Data Presentation: Receptor Binding Affinity
The primary determinant of a muscarinic antagonist's effect is its binding affinity for the different receptor subtypes. The following table summarizes the binding affinities (expressed as pKi or Ki values) of AQ-RA 741 and several non-selective antagonists for the human muscarinic receptor subtypes. A higher pKi value and a lower Ki value indicate a higher binding affinity.
| Compound | Type | M1 Affinity | M2 Affinity | M3 Affinity | M4 Affinity | M5 Affinity | Selectivity |
| AQ-RA 741 | M2-Selective Antagonist | pKi = 7.7[1] | pKi = 8.3[1] | pKi = 6.82[1] | - | - | M2 > M1 > M3 |
| Atropine | Non-selective Antagonist | Ki = 1.27 nM[2] | Ki = 3.24 nM[2] | Ki = 2.21 nM[2] | Ki = 0.77 nM[2] | Ki = 2.84 nM[2] | Non-selective |
| Scopolamine | Non-selective Antagonist | Ki = 0.83 nM[3] | Ki = 5.3 nM[3] | Ki = 0.34 nM[3] | Ki = 0.38 nM[3] | Ki = 0.34 nM[3] | Non-selective |
| Ipratropium | Non-selective Antagonist | Ki ≈ 0.5-3.6 nM (human lung)[4] | Ki ≈ 0.5-3.6 nM (human lung)[4] | Ki ≈ 0.5-3.6 nM (human lung)[4] | - | - | Non-selective (M1-M3) |
| Tiotropium | Non-selective Antagonist | High affinity[5] | High affinity[5] | High affinity[5] | High affinity[5] | High affinity[5] | Kinetically selective for M1/M3 over M2[5] |
Signaling Pathways and Antagonist Action
Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades. The diagram below illustrates the primary signaling pathways for M1, M2, and M3 receptors and the point of intervention for muscarinic antagonists.
Caption: Muscarinic receptor signaling pathways and antagonist blockade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare muscarinic antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by a non-labeled antagonist.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound (e.g., AQ-RA 741 or atropine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the effect of an antagonist on receptor-mediated cellular responses.
This assay measures the activation of G proteins coupled to the muscarinic receptors.
Objective: To determine the ability of an antagonist to inhibit agonist-stimulated G protein activation.
Materials:
-
Cell membranes with muscarinic receptors.
-
Muscarinic agonist (e.g., carbachol).
-
Test antagonist.
-
[³⁵S]GTPγS.
-
Assay buffer containing GDP, MgCl₂, and NaCl.
Procedure:
-
Pre-incubate the cell membranes with the test antagonist at various concentrations.
-
Add the agonist to stimulate the receptors.
-
Add [³⁵S]GTPγS to the mixture.
-
Incubate to allow for the binding of [³⁵S]GTPγS to activated G proteins.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of antagonist concentration to determine the IC50.
This assay is used for M1 and M3 receptors, which couple to Gq/11 and activate phospholipase C.
Objective: To measure the antagonist's ability to block agonist-induced production of inositol (B14025) phosphates.
Materials:
-
Intact cells expressing M1 or M3 receptors.
-
[³H]-myo-inositol.
-
Agonist (e.g., acetylcholine).
-
Test antagonist.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Anion exchange chromatography columns.
Procedure:
-
Label the cells by incubating them with [³H]-myo-inositol overnight.
-
Pre-treat the cells with the test antagonist at various concentrations.
-
Stimulate the cells with the agonist in the presence of LiCl.
-
Stop the reaction and extract the water-soluble inositol phosphates.
-
Separate the inositol phosphates using anion exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates by scintillation counting.
-
Determine the IC50 of the antagonist for the inhibition of agonist-stimulated phosphoinositide turnover.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the pharmacological profiles of selective and non-selective muscarinic antagonists.
Caption: Experimental workflow for comparing muscarinic antagonists.
Conclusion
The data presented in this guide highlight the key differences between a selective muscarinic antagonist like AQ-RA 741 and non-selective antagonists. AQ-RA 741 demonstrates a clear preference for the M2 receptor subtype, which may translate to more targeted physiological effects, for instance, on cardiac function, with potentially fewer side effects related to the blockade of other muscarinic receptor subtypes. In contrast, non-selective antagonists such as atropine and scopolamine exhibit high affinity across all muscarinic receptor subtypes, leading to their wide range of clinical applications and also their characteristic side-effect profiles. The choice between a selective and a non-selective muscarinic antagonist in a research or drug development context will depend on the specific therapeutic target and the desired pharmacological outcome. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of novel muscarinic receptor modulators.
References
Assessing the Specificity of RS-52367 Against Other M-Receptor Subtypes: A Comparative Guide
Introduction
Muscarinic acetylcholine (B1216132) receptors (M-receptors) are a family of G protein-coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five distinct subtypes, M1 through M5, represent important therapeutic targets for a range of pathological conditions. Consequently, the development of subtype-selective ligands is of significant interest in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. This guide provides a framework for assessing the specificity of the compound RS-52367 against the different M-receptor subtypes.
Data Presentation
A comprehensive assessment of a ligand's specificity involves determining its binding affinity and functional activity at each receptor subtype. The following tables are presented as a template to summarize such quantitative data.
Table 1: Comparative Binding Affinity of this compound at Human Muscarinic Receptor Subtypes
This table would summarize the equilibrium dissociation constants (Ki) of this compound at each of the five human M-receptor subtypes. The Ki value is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Mean Ki (nM) ± SEM | Fold Selectivity vs. M1 | Fold Selectivity vs. M2 | Fold Selectivity vs. M3 | Fold Selectivity vs. M4 | Fold Selectivity vs. M5 |
| M1 | Data for this compound | 1 | ||||
| M2 | Data for this compound | 1 | ||||
| M3 | Data for this compound | 1 | ||||
| M4 | Data for this compound | 1 | ||||
| M5 | Data for this compound | 1 |
Fold selectivity is calculated by dividing the Ki value for the respective receptor by the Ki value for the reference receptor.
Table 2: Comparative Functional Activity of this compound at Human Muscarinic Receptor Subtypes
This table would present the functional potency of this compound as an antagonist at each M-receptor subtype, typically expressed as the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Receptor Subtype | Mean pA2 ± SEM |
| M1 | Data for this compound |
| M2 | Data for this compound |
| M3 | Data for this compound |
| M4 | Data for this compound |
| M5 | Data for this compound |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key experiments cited in the tables above.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a receptor.[1] This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor.
-
Cell Culture and Membrane Preparation:
-
CHO-K1 or HEK293 cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are cultured under standard conditions.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Protein concentration of the membrane preparations is determined using a standard method like the Lowry assay.[2]
-
-
Competitive Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out in an appropriate buffer at a specific temperature (e.g., 21°C) for a duration sufficient to reach equilibrium (e.g., 90 minutes).[2]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like atropine.[2]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For antagonist activity, this is often a measure of the compound's ability to inhibit the response to an agonist.
-
Calcium Mobilization Assay (for M1, M3, and M5 receptors):
-
M1, M3, and M5 receptors couple to Gq/11 proteins, leading to an increase in intracellular calcium upon agonist stimulation.[3][4]
-
Cells expressing the M1, M3, or M5 receptor are plated in a 96-well or 384-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then incubated with varying concentrations of the antagonist (this compound) before being stimulated with a fixed concentration of an agonist (e.g., carbachol).
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
The ability of the antagonist to inhibit the agonist-induced calcium response is used to determine its potency (pA2 value).
-
-
cAMP Accumulation Assay (for M2 and M4 receptors):
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Cells expressing the M2 or M4 receptor are incubated with varying concentrations of the antagonist (this compound).
-
The cells are then stimulated with an agonist (e.g., acetylcholine) in the presence of forskolin (B1673556) (to stimulate cAMP production).
-
The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is used to determine its potency (pA2 value).
-
Mandatory Visualization
Signaling Pathways of Muscarinic Receptor Subtypes
The five muscarinic receptor subtypes couple to different G proteins and initiate distinct intracellular signaling cascades.
Caption: Signaling pathways of M-receptor subtypes.
Experimental Workflow for Assessing Receptor Specificity
The process of determining the binding affinity and functional activity of a compound at different receptor subtypes follows a structured workflow.
Caption: Workflow for receptor specificity assessment.
References
Benchmarking Novel M4 Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals, the robust evaluation of new chemical entities is paramount. This guide provides a framework for benchmarking the performance of a novel M4 inhibitor, here designated RS-52367, against established compounds in the field. By presenting key performance indicators in a clear, comparative format and detailing essential experimental protocols, this document aims to facilitate informed decision-making in the drug discovery pipeline.
The muscarinic acetylcholine (B1216132) M4 receptor, a G protein-coupled receptor, is a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] Inhibition of the M4 receptor can modulate downstream signaling pathways, offering a potential mechanism for therapeutic intervention.[3] However, the development of selective M4 inhibitors is crucial to minimize off-target effects, as non-selective muscarinic antagonists are associated with a variety of side effects.[1][4]
This guide outlines a comparative analysis of our hypothetical M4 inhibitor, this compound, against a panel of known M4 inhibitors with varying selectivity profiles.
Performance Comparison of M4 Inhibitors
The following table summarizes key in vitro and in vivo performance metrics for this compound against a selection of established M4 inhibitors. This allows for a direct comparison of potency, selectivity, and efficacy.
| Compound | Target(s) | IC50 (nM) at M4 | M1/M4 Selectivity Ratio | M2/M4 Selectivity Ratio | M3/M4 Selectivity Ratio | In Vivo Efficacy Model |
| This compound | M4 Receptor | [Data] | [Data] | [Data] | [Data] | [Data] |
| VU6021625 | Selective M4 Antagonist | 130 | >230-fold vs M1, M2, M3, M5 | >230-fold vs M1, M2, M3, M5 | >230-fold vs M1, M2, M3, M5 | Reversal of haloperidol-induced catalepsy |
| Scopolamine | Non-selective Muscarinic Antagonist | [Data not available] | Non-selective | Non-selective | Non-selective | Reversal of haloperidol-induced catalepsy[1][4] |
| Tropicamide | M4 Inhibitor | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Not specified] |
| Methoctramine | Selective M2/M4 Antagonist | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Not specified] |
| Pirenzepine | Selective M1/M4 Antagonist | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Not specified] |
Note: Data for this compound is hypothetical and should be replaced with experimental results. Data for known inhibitors is sourced from publicly available literature where available.
Key Experimental Protocols
To ensure data integrity and reproducibility, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to characterize M4 inhibitors.
In Vitro Radioligand Binding Assay for M4 Receptor Affinity (IC50)
This assay determines the concentration of a test compound required to inhibit 50% of a radiolabeled ligand binding to the M4 receptor, providing the IC50 value.
-
Cell Culture and Membrane Preparation: CHO or HEK293 cells stably expressing the human M4 muscarinic receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a known concentration of a high-affinity M4 receptor radioligand (e.g., [3H]NMS) and varying concentrations of the test compound (e.g., this compound).
-
Incubation and Termination: The reaction is incubated to allow for competitive binding to reach equilibrium. The binding reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.
Functional Assay for M4 Receptor Antagonism (EC50)
This assay measures the ability of a test compound to inhibit the functional response induced by an M4 receptor agonist.
-
Cell Culture: Cells expressing the M4 receptor and a suitable reporter system (e.g., a calcium-sensitive dye for Gq-coupled chimeras or a cAMP assay for Gi-coupled receptors) are used.
-
Agonist Stimulation: Cells are stimulated with a known concentration of an M4 agonist (e.g., carbachol).
-
Antagonist Treatment: In parallel, cells are pre-incubated with varying concentrations of the test compound before agonist stimulation.
-
Signal Detection: The functional response (e.g., changes in intracellular calcium or cAMP levels) is measured using a plate reader.
-
Data Analysis: The data are analyzed to determine the EC50 value, representing the concentration of the antagonist that produces 50% of its maximal inhibitory effect.
In Vivo Model of Parkinsonism: Haloperidol-Induced Catalepsy
This model assesses the ability of an M4 inhibitor to reverse motor deficits, a key feature of Parkinson's disease.[1][4]
-
Animal Model: Male C57BL/6J mice are used.
-
Induction of Catalepsy: Catalepsy is induced by the administration of a dopamine (B1211576) D2 receptor antagonist, such as haloperidol.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered at various doses prior to or after the induction of catalepsy.
-
Behavioral Assessment: Catalepsy is measured at set time points using the bar test. The latency for the mouse to remove its forepaws from a raised bar is recorded.
-
Data Analysis: The duration of catalepsy is compared between the vehicle-treated and drug-treated groups to determine the efficacy of the test compound.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: M4 receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the preclinical evaluation of a novel M4 inhibitor.
References
- 1. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Handling Protocols for Research Chemicals
A comprehensive guide to personal protective equipment (PPE) and operational procedures for the safe handling of potent research compounds.
Given the absence of specific safety data for a compound designated "RS-52367," this document provides a comprehensive framework for the safe handling of hazardous research chemicals. Researchers, scientists, and drug development professionals should use this guide as a foundational resource, always to be supplemented by the specific Safety Data Sheet (SDS) for any compound being handled. Adherence to rigorous safety protocols is paramount in a laboratory environment to mitigate risks and ensure personal and collective safety.
Personal Protective Equipment (PPE): A Multi-Laden Defense
The selection and proper use of PPE are critical first steps in mitigating exposure to hazardous chemicals.[1][2] PPE creates a necessary barrier between the researcher and potential hazards, which can range from chemical splashes and burns to the inhalation of toxic vapors.[1][2] The minimum PPE for laboratory work involving chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3][4] This baseline protection must be augmented based on a thorough risk assessment of the specific chemical and procedure.[3][5]
Below is a summary of essential PPE for a research laboratory setting:
| PPE Category | Type | Primary Function | Level of Protection & Use Case |
| Body Protection | Lab Coats, Gowns, Coveralls | Protects skin and personal clothing from splashes, spills, and contamination.[2][5] | Minimum: Standard lab coat for all laboratory work. Enhanced: Fire-resistant lab coats when working with flammable materials; disposable gowns or coveralls for high-risk procedures or highly toxic substances.[2] |
| Eye and Face Protection | Safety Glasses, Goggles, Face Shields | Shields eyes and face from chemical splashes, vapors, and flying particles.[3][4] | Minimum: ANSI Z87.1 compliant safety glasses with side shields.[3][4] Enhanced: Chemical splash goggles for protection against liquid splashes and vapors.[2][3] A face shield worn over safety glasses or goggles is required when there is a significant splash hazard.[3][4] |
| Hand Protection | Disposable Nitrile Gloves, Heavy-Duty Gloves | Prevents skin contact with hazardous chemicals.[3][5] | Minimum: Disposable nitrile gloves for incidental contact, to be removed immediately upon contamination.[3] Enhanced: Double-gloving or using Silver Shield gloves under nitrile gloves for added protection.[3] Heavy-duty or chemical-specific gloves for prolonged handling or with highly corrosive materials. |
| Respiratory Protection | N95 Respirators, Half-Mask or Full-Face Respirators, PAPRs | Protects against inhalation of hazardous dust, vapors, or gases.[2] | As needed: Required when working with volatile chemicals, in poorly ventilated areas, or with powdered compounds that can become airborne.[2] The type of respirator depends on the chemical's toxicity and concentration. |
| Foot Protection | Closed-Toe Shoes, Shoe Covers | Prevents injuries from dropped objects, spills, and contamination.[2][3] | Minimum: Sturdy, closed-toe shoes in all laboratory areas. Enhanced: Shoe covers may be used to prevent cross-contamination in cleanrooms or high-containment facilities.[2] |
Experimental Workflow for Safe Chemical Handling
A systematic approach to handling hazardous chemicals is essential to minimize risk. The following workflow diagram illustrates the key stages of this process, from initial planning to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle potent or volatile chemicals in a certified chemical fume hood or other appropriate engineering control to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly with soap and water after handling any chemical and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where hazardous chemicals are handled.[7]
-
Spill Response: Be prepared for accidental spills. Have a spill kit readily available and be familiar with the procedures for containment and cleanup.
Disposal Plan:
-
Waste Segregation: Never mix different types of chemical waste. Segregate waste streams (e.g., halogenated solvents, non-halogenated solvents, solid waste) as per your institution's guidelines.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
By implementing these comprehensive safety measures, researchers can create a safer laboratory environment and minimize the risks associated with handling potent research compounds.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. docs.rs-online.com [docs.rs-online.com]
- 7. docs.rs-online.com [docs.rs-online.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
